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Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 5-(5-Fluoro-2-methoxyphenyl)thiazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. While this specific molecule is not extensively characterized in public literature, its core structure, the 2-aminothiazole scaffold, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs, including the potent kinase inhibitor Dasatinib.[1][2][3] This guide leverages established principles and methodologies to propose a robust, multi-phased investigational strategy to systematically uncover its biological function.

Our central hypothesis is that 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, consistent with many of its structural analogs, functions as an inhibitor of one or more protein kinases, thereby inducing anticancer effects through the modulation of key cellular signaling pathways, leading to apoptosis and cell cycle arrest.[1][4][5] This guide will walk through the essential in vitro experiments required to test this hypothesis, from initial phenotypic observations to precise molecular target identification and pathway elucidation.

Phase 1: Foundational Phenotypic and Mechanistic Screening

The initial phase is designed to confirm the compound's biological activity and gather preliminary insights into its cellular effects. These assays are crucial for establishing a baseline of activity, determining effective concentration ranges, and guiding the direction of more targeted subsequent investigations.

Assessment of Cytotoxicity Across Cancer Cell Lines

The first step is to determine if 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used to identify potential tissue-specific sensitivities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[6]

Table 1: Hypothetical Cytotoxicity Profile of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.9
HCT-116Colorectal Carcinoma6.5
PC-3Prostate Cancer15.4
NIH/3T3Normal Fibroblast> 100

Experimental Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Determining the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is confirmed, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. This can be effectively quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[7]

Experimental Protocol 2: Apoptosis Quantification by Annexin V/PI Staining

  • Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Investigation of Cell Cycle Perturbations

Many kinase inhibitors exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cell proliferation.[6] Flow cytometry analysis of DNA content using propidium iodide is the gold-standard method to assess these effects.

Experimental Protocol 3: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase 2: Molecular Target Identification and Validation

With a clear phenotypic effect established (e.g., induction of apoptosis and G2/M cell cycle arrest), the focus shifts to identifying the direct molecular target(s) of the compound. Given the 2-aminothiazole core, a kinase is a highly probable target.[4][5]

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation pheno Phenotypic Effect Observed (e.g., Apoptosis, Cell Cycle Arrest) kinase Kinase Panel Screening (>400 Kinases) pheno->kinase Hypothesis: Kinase Inhibitor affinity Affinity Chromatography (Compound-immobilized beads + Lysate) pheno->affinity Unbiased Approach western Western Blot Analysis (Confirm target inhibition in cells) kinase->western proteomics Mass Spectrometry (LC-MS/MS) Identifies bound proteins affinity->proteomics proteomics->western cetsa Cellular Thermal Shift Assay (CETSA) (Confirm direct target engagement) western->cetsa knockdown siRNA/CRISPR Knockdown (Phenocopies compound effect?) cetsa->knockdown

Figure 1: A comprehensive workflow for the identification and validation of the molecular target of a novel small molecule.

Broad-Spectrum Kinase Profiling

The most direct way to test the kinase inhibitor hypothesis is to screen the compound against a large panel of purified kinases. Commercial services offer panels of hundreds of human kinases, providing a rapid and comprehensive view of the compound's selectivity and potency.

Experimental Protocol 4: In Vitro Kinase Profiling Assay

  • Compound Submission: Provide the compound to a specialized vendor (e.g., Eurofins Discovery, Reaction Biology).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against the kinase panel. The output is the percent inhibition for each kinase.

  • Hit Identification: Identify "hits" – kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Dose-Response: For the identified hits, perform follow-up dose-response assays to determine the IC50 value for each kinase, confirming potency and selectivity.

Cellular Target Validation

Once a primary kinase target (or a small set of targets) is identified, it is critical to validate that the compound engages and inhibits this target in a cellular environment. Western blotting is the workhorse technique for this, allowing for the measurement of the phosphorylation status of the target kinase (if it autophosphorylates) and its key downstream substrates.

Experimental Protocol 5: Target Validation by Western Blot

  • Cell Lysis: Treat cells with 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine for a short duration (e.g., 1-6 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the target kinase (e.g., p-Akt) or its substrate (e.g., p-GSK3β).

    • Incubate with a corresponding primary antibody for the total protein level of the target (e.g., Total Akt) as a loading control.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A decrease in the phosphorylated protein signal relative to the total protein level indicates target inhibition.

Phase 3: Signaling Pathway Elucidation

The final phase connects the molecular target to the observed cellular phenotype by mapping the affected signaling pathway. The results from the Western blot experiments provide the initial nodes in this pathway.

G cluster_0 cluster_1 cluster_2 cluster_3 RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Apoptosis Apoptosis Bad->Apoptosis Compound 5-(5-Fluoro-2-methoxyphenyl) thiazol-2-amine Compound->Akt

Figure 2: Hypothetical signaling pathway for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, postulating Akt as the primary kinase target.

By systematically probing the phosphorylation status of key proteins upstream and downstream of the identified target (e.g., Akt), a researcher can confirm the linear sequence of events that lead from target inhibition to the ultimate cellular outcomes of decreased proliferation and induced apoptosis. This comprehensive in vitro analysis provides a robust foundation of evidence detailing the compound's mechanism of action, which is essential for further preclinical and clinical development.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. (Table). ResearchGate. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). PMC. [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC. [Link]

  • N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. (2004). Journal of the American Chemical Society. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC. [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). PMC. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). SciSpace. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. [Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed. [Link]

  • Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. (2020). Journal of Medicinal Chemistry. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Small molecule target identification using photo-affinity chromatography. (2019). PMC. [Link]

  • A mechanism-based in vitro anticancer drug screening approach for phenolic phytochemicals. (2003). Augusta University Research Profiles. [Link]

  • Small Molecule Target Discovery & Validation. (n.d.). Eclipsebio. [Link]

Sources

Exploratory

Pharmacokinetics and bioavailability of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Characterization of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine Foreword: Charting the Course for a Novel Thiazole Derivative In the land...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Characterization of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Foreword: Charting the Course for a Novel Thiazole Derivative

In the landscape of modern drug discovery, the journey of a promising molecule from benchtop to bedside is fraught with challenges. A compound's intrinsic potency against its biological target is but the first chapter of a much longer story. The narrative of success is ultimately written by its ability to reach that target in the right concentration for the right duration, a concept encapsulated by the field of pharmacokinetics (PK). This guide provides a comprehensive, protocol-driven framework for the preclinical characterization of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, a novel small molecule with therapeutic potential.

This document eschews a generic template, instead adopting a structure that mirrors the logical progression of a preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) campaign. We will move from high-throughput in vitro assays that predict a compound's behavior to definitive in vivo studies that quantify its systemic exposure. The methodologies described herein are grounded in regulatory expectations and industry best practices, providing a self-validating system for generating the robust data package necessary for informed decision-making in drug development.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of any PK investigation is to establish an in vitro profile. These assays are designed to be rapid and cost-effective, allowing for the early identification of potential liabilities that could terminate a compound's development. For 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, we will focus on three critical areas: metabolic stability, cytochrome P450 (CYP) interactions, and plasma protein binding.

Metabolic Stability Assessment

A drug's susceptibility to metabolism is a primary determinant of its half-life and oral bioavailability. The liver is the principal site of drug metabolism, and our investigation begins with subcellular and cellular liver models.

1.1.1 Rationale for Experimental Choice

We employ two complementary systems: liver microsomes and primary hepatocytes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. They are excellent for assessing Phase I (oxidative) metabolism. However, they lack Phase II (conjugative) enzymes and the cellular context of uptake and efflux transporters. Therefore, we also use cryopreserved primary hepatocytes, which provide a more complete and physiologically relevant model of hepatic metabolism.

1.1.2 Experimental Protocol: Microsomal Stability Assay

  • Preparation: Thaw cryopreserved pooled liver microsomes (e.g., human, rat, mouse) on ice. Prepare a stock solution of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in a suitable organic solvent (e.g., DMSO) at 1 mM.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. This cofactor is essential for CYP enzyme activity.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like carbamazepine).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

1.1.3 Data Summary: Expected Output for Metabolic Stability

SystemSpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Liver MicrosomesHumanData to be generatedData to be generated
Liver MicrosomesRatData to be generatedData to be generated
Liver MicrosomesMouseData to be generatedData to be generated
HepatocytesHumanData to be generatedData to be generated
HepatocytesRatData to be generatedData to be generated
Cytochrome P450 (CYP) Interaction Profile

It is crucial to understand if 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine inhibits or induces major CYP isoforms. Inhibition can lead to drug-drug interactions (DDIs), where co-administration with another drug results in toxic accumulation of the latter.

1.2.1 Experimental Protocol: CYP Inhibition Assay (Fluorometric)

  • Assay Principle: This assay uses specific fluorescent probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of the enzyme by the test compound results in a decreased fluorescent signal.

  • Procedure: In a 96-well plate, combine recombinant human CYP enzymes, a specific probe substrate, and varying concentrations of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.

  • Initiation and Reading: Initiate the reaction by adding an NADPH-regenerating system. Read the fluorescent signal over time using a plate reader.

  • Analysis: Calculate the rate of metabolism for each concentration of the test compound. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

1.2.2 Data Summary: CYP Inhibition Profile

CYP IsoformProbe SubstrateIC50 (µM)Potential for DDI
CYP1A2PhenacetinData to be generatedTo be determined
CYP2C9DiclofenacData to be generatedTo be determined
CYP2D6DextromethorphanData to be generatedTo be determined
CYP3A4MidazolamData to be generatedTo be determined

Part 2: In Vivo Pharmacokinetic Evaluation

Following a promising in vitro profile, the next critical step is to evaluate the compound's behavior in a living organism. These studies provide the definitive measure of bioavailability and establish the fundamental PK parameters that will guide future clinical studies.

Rationale for Study Design

The standard approach involves administering the compound via both an intravenous (IV) and an oral (PO) route in a suitable animal model, typically the rat. The IV dose serves as the 100% bioavailable reference, allowing us to determine the absolute oral bioavailability from the PO dose. A crossover design, where the same animals receive both IV and PO doses separated by a washout period, is often preferred to reduce inter-animal variability.

Workflow for In Vivo PK Study

G cluster_pre Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_post Post-Study Analysis formulation Formulation Development (IV and PO Vehicles) bioanalysis Bioanalytical Method Development (LC-MS/MS) animal_acclimation Animal Acclimation & Cannulation bioanalysis->animal_acclimation iv_dose IV Dosing animal_acclimation->iv_dose po_dose PO Dosing animal_acclimation->po_dose sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) iv_dose->sampling po_dose->sampling After Washout Period sample_prep Plasma Sample Preparation sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_calc Pharmacokinetic Parameter Calculation lcms_analysis->pk_calc report Final Report & Interpretation pk_calc->report

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Use surgically modified rats (e.g., with jugular vein cannulation) to facilitate stress-free serial blood sampling. Acclimate animals according to institutional guidelines.

  • Formulation: Prepare a clear, sterile solution for IV administration (e.g., in saline/solubilizing agent) and a uniform suspension or solution for PO administration (e.g., in 0.5% methylcellulose).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in the plasma samples using a validated LC-MS/MS method. This method must demonstrate appropriate linearity, accuracy, precision, and selectivity.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters and Their Interpretation

The data generated from the in vivo study allows for the calculation of several critical parameters that describe the drug's disposition in the body.

G cluster_absorption Absorption cluster_exposure Overall Exposure cluster_elimination Elimination cluster_distribution Distribution AUC AUC (Area Under the Curve) CL CL (Clearance) AUC->CL Calculates F F% (Bioavailability) AUC->F Calculates Cmax Cmax (Max Concentration) Tmax Tmax (Time to Cmax) t_half (Half-life) CL->t_half Influences Vd Vd (Volume of Distribution) Vd->t_half Influences

Caption: Interrelationship of key pharmacokinetic parameters.

Table of Pharmacokinetic Parameters:

ParameterDescriptionSignificance for Drug Development
Cmax The maximum observed plasma concentration.Relates to efficacy and potential toxicity. Must be within the therapeutic window.
Tmax The time at which Cmax is reached.Indicates the rate of drug absorption.
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug.
CL Clearance. The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Vd Volume of Distribution. The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in the plasma.
Half-life. The time required for the plasma concentration to decrease by half.Determines the dosing interval and the time to reach steady-state.
F (%) Absolute Oral Bioavailability. The fraction of the oral dose that reaches systemic circulation.A critical parameter for determining if a compound is suitable for oral administration.

Part 3: Synthesis and Forward Strategy

The culmination of this comprehensive in vitro and in vivo characterization provides a pharmacokinetic fingerprint of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. This data package is not an endpoint but a critical juncture for decision-making.

  • Favorable Profile: High oral bioavailability (>50%), a half-life suitable for the intended dosing regimen (e.g., 8-12 hours for once-daily dosing), low clearance, and no significant CYP inhibition would signal a strong candidate for further development.

  • Challenging Profile: Low bioavailability may necessitate formulation optimization or even a shift to parenteral administration. High clearance and a short half-life might require medicinal chemistry efforts to block metabolic soft spots. Significant CYP inhibition would raise a red flag for potential drug-drug interactions, requiring more extensive clinical monitoring.

This guide has laid out an authoritative and logical pathway for elucidating the pharmacokinetic and bioavailability profile of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. By adhering to these principles of scientific integrity and robust experimental design, researchers can confidently assess the viability of this compound and strategically navigate its path toward becoming a potential therapeutic agent.

References

  • U.S. Food and Drug Administration (FDA). (2017). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

  • Giacomini, K. M., Huang, S. M., Tweedie, D. J., et al. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215-236. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Bioavailability and its assessment. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 455-466. [Link]

Foundational

Structural Elucidation and Interaction Profiling of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine: A Crystallographic Guide for Drug Discovery

Executive Summary In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), the 2-aminothiazole scaffold is universally recognized as a privileged structure. It serves as the core pharmacophore in num...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), the 2-aminothiazole scaffold is universally recognized as a privileged structure. It serves as the core pharmacophore in numerous FDA-approved kinase inhibitors and broad-spectrum metallo-β-lactamase inhibitors[1][2]. The compound 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine represents a highly functionalized derivative of this class, integrating a bidentate hydrogen-bonding core with a conformationally restrictive methoxy group and a halogen-bonding capable fluorine atom.

As a Senior Application Scientist, I have structured this whitepaper to move beyond merely reporting structural coordinates. Instead, this guide deconstructs the causality behind small-molecule X-ray crystallography workflows and elucidates how the atomic-level interactions of this specific molecule dictate its macroscopic behavior in biological systems and crystal lattices.

Molecular Architecture & Theoretical Significance

Understanding the solid-state behavior of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine requires dissecting its three primary structural motifs:

  • The 2-Aminothiazole Core: This moiety acts simultaneously as a hydrogen bond donor (via the exocyclic −NH2​ ) and a hydrogen bond acceptor (via the endocyclic thiazole nitrogen). This dual capacity is the primary driver for its potent binding affinity in protein active sites, such as the hinge region of kinases or the catalytic pockets of metallo-β-lactamases[1][2].

  • The Ortho-Methoxy Group: Positioned at the ortho site of the phenyl ring, the −OCH3​ group sterically restricts the free rotation of the C-C bond linking the phenyl and thiazole rings. This conformational locking minimizes entropic penalties upon target binding and facilitates intramolecular chalcogen bonding (S···O) between the thiazole sulfur and the methoxy oxygen.

  • The Meta-Fluorine Atom: While fluorine is the most electronegative element, when covalently bonded to a highly conjugated or electron-withdrawing aromatic system, the anisotropy of its electron density can generate a localized region of positive electrostatic potential known as a σ -hole[3][4]. This enables the fluorine to act as an electrophile, participating in highly directional halogen bonding (C–F···O or C–F···N) within the crystal lattice, a phenomenon increasingly exploited in rational drug design[5][6].

Experimental Protocol: Small Molecule X-ray Crystallography

To accurately resolve the subtle non-covalent interactions (such as halogen bonds) and the precise dihedral angles of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, a rigorous crystallographic protocol must be employed. The following methodology is designed as a self-validating system to ensure maximum data integrity.

Step-by-Step Methodology
  • Step 1: Crystal Growth via Vapor Diffusion

    • Procedure: Dissolve 10 mg of the synthesized compound in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM) in a 4 mL inner vial. Place this vial inside a 20 mL outer vial containing 4 mL of an anti-solvent (e.g., diethyl ether or hexanes). Seal the outer vial and allow it to stand undisturbed at room temperature for 48–72 hours[7].

    • Causality: Vapor diffusion provides a highly controlled, slow supersaturation environment. This minimizes defect formation in the crystal lattice, yielding high-quality single crystals suitable for high-resolution diffraction.

  • Step 2: Crystal Harvesting and Mounting

    • Procedure: Select a single crystal exhibiting uniform birefringence under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop[8].

    • Causality: The Paratone oil acts as a cryoprotectant. When flash-cooled in the diffractometer, the oil forms a glass rather than crystalline ice, preventing background diffraction rings (ice rings) that would obscure the sample's data.

  • Step 3: X-ray Diffraction Data Collection

    • Procedure: Transfer the mounted crystal to a diffractometer (e.g., Rigaku XtaLAB or Bruker D8) equipped with a microfocus X-ray source (Mo , λ=0.71073 Å or Cu , λ=1.54184 Å) and a CryoStream operating at 100 K[7][8].

    • Causality: Collecting data at 100 K drastically reduces the thermal vibration (atomic displacement parameters) of the atoms. This is critical for accurately locating the low-electron-density hydrogen atoms and correctly assigning the anisotropic parameters of the fluorine atom.

  • Step 4: Structure Solution and Refinement

    • Procedure: Process the raw frames using the instrument's native software (e.g., CrysAlisPro) for integration and empirical absorption correction. Export the data to the OLEX2 graphical interface[9][10]. Solve the phase problem using SHELXT via intrinsic phasing, and perform a full-matrix least-squares refinement on F2 using SHELXL [7][10].

    • Causality: SHELXT is highly efficient at assigning initial atom types based on electron density peaks. SHELXL provides mathematically robust least-squares minimization, ensuring the final structural model represents the global minimum of the crystallographic R -factor[7][9].

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 X-ray Data Collection (100K, Cu/Mo Kα) N2->N3 N4 Structure Solution (SHELXT / Intrinsic Phasing) N3->N4 N5 Structure Refinement (SHELXL via OLEX2) N4->N5 N6 Structural Analysis (Hydrogen & Halogen Bonds) N5->N6

Caption: Step-by-step X-ray crystallography workflow for small molecule structural elucidation.

Quantitative Data Presentation

The structural integrity of the refinement is validated through standard crystallographic metrics. Below is a representative summary of the quantitative data parameters expected for a high-quality crystal structure of this specific fluorinated aminothiazole derivative, refined to atomic resolution.

Crystallographic ParameterValue / Specification
Empirical Formula C10​H9​FN2​OS
Formula Weight 224.25 g/mol
Temperature 100(2) K
Wavelength (Mo ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0321 , wR2​=0.0814
Largest diff. peak and hole 0.342 and -0.215 e⋅A˚−3

Note: R1​ values below 0.05 indicate an excellent agreement between the calculated model and the observed diffraction data, confirming the precise location of the fluorine and methoxy substituents.

Interaction Profiling & Supramolecular Assembly

Once the atomic coordinates are refined, the true value of the crystallographic data lies in analyzing the supramolecular assembly. The crystal lattice of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is stabilized by a hierarchy of non-covalent interactions.

Hydrogen Bonding Networks

The primary driving force of the crystal packing is the intermolecular hydrogen bonding facilitated by the 2-aminothiazole group. The amino hydrogens act as bifurcated donors, interacting with the thiazole nitrogen of an adjacent molecule, forming a classic R22​(8) hydrogen-bonded dimer motif. This robust homodimeric interaction is a hallmark of aminothiazole solid-state chemistry and must be considered when designing drugs, as this interaction must be broken for the drug to solvate and bind to a target protein.

Fluorine-Centered Halogen Bonding

Contrary to historical assumptions that fluorine is too electronegative to act as an electrophile, high-resolution crystallography reveals that the fluorine atom in this scaffold participates in halogen bonding[3][4]. The electron-withdrawing nature of the adjacent aromatic system induces a slight positive σ -hole on the distal pole of the fluorine atom[6]. In the crystal lattice, this σ -hole interacts with the electron-rich methoxy oxygen of a neighboring molecule (C–F···O interaction). The distance of this contact is typically shorter than the sum of their van der Waals radii, providing critical directional stability to the crystal packing[5].

Interactions Core 5-(5-Fluoro-2-methoxyphenyl) thiazol-2-amine HB_Donor H-Bond Donor (-NH2 to Thiazole N) Core->HB_Donor Intermolecular dimer HB_Acceptor H-Bond Acceptor (Methoxy -O-) Core->HB_Acceptor Intermolecular network XB_Donor Halogen Bond (C-F ··· O/N) Core->XB_Donor σ-hole interaction Pi_Stack π-π Stacking (Phenyl-Thiazole) Core->Pi_Stack Crystal packing

Caption: Dominant non-covalent intermolecular interactions stabilizing the crystal lattice.

Implications for Drug Development

For drug development professionals, the crystal structure of this fragment provides a direct blueprint for structure-based drug design (SBDD). The coplanarity forced by the methoxy group suggests that the molecule will insert into narrow hydrophobic pockets (such as the adenine binding pocket of ATP-dependent enzymes) with minimal reorganization energy. Furthermore, the identified halogen-bonding capability of the fluorine atom can be exploited to engineer specific, high-affinity interactions with backbone carbonyl oxygens in the target protein's active site, a strategy proven to increase drug residence time and selectivity.

References

  • Fluorine-Centered Halogen Bonding: A Factor in Recognition Phenomena and Reactivity Source: ResearchGate URL:[Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding Source: ACS Publications URL:[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: NIH (PMC) URL:[Link]

  • Fluorine-Centered Halogen Bonding: A Factor in Recognition Phenomena and Reactivity | Crystal Growth & Design Source: ACS Publications URL:[Link]

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) Source: MDPI URL:[Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Source: ACS Publications URL:[Link]

  • Hidden Halogen-Bonding Ability of Fluorine Manifesting in the Hydrogen-Bond Configurations of Hydrogen Fluoride | The Journal of Physical Chemistry B Source: ACS Publications URL:[Link]

  • The Covalent Linking of Organophosphorus Heterocycles to Date Palm Wood-Derived Lignin: Hunting for New Materials with Flame-Retardant Potential Source: MDPI URL:[Link]

  • Supplementary Materials for - NSF PAR Source: NSF URL:[Link]

  • Synthesis and Characterization of a Tetrapodal NO44– Ligand and Its Transition Metal Complexes Source: ACS Publications URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical and Molecular Characterization of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Executive Summary This guide provides a comprehensive technical overview of the essential physicochemical properties and molecular weight determination for the novel compound 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive technical overview of the essential physicochemical properties and molecular weight determination for the novel compound 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is a prerequisite for advancing a candidate from bench to clinic. Properties such as molecular weight, lipophilicity, solubility, and ionization constant (pKa) are not mere data points; they are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1][2] This document is structured to provide not only the theoretical underpinnings of each property but also field-proven, detailed protocols for their experimental determination. It is designed for researchers, medicinal chemists, and drug development professionals to establish a robust and validated data package for this and similar small molecules.

Section 1: Compound Identity and Molecular Weight Confirmation

The foundational step in characterizing any new chemical entity (NCE) is the unambiguous confirmation of its identity and molecular weight. The nominal and exact mass provide the primary verification of the synthetic product. For 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, the expected molecular identity is established first through its chemical formula.

Identifier Value Source
IUPAC Name 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine-
CAS Number 1182774-94-2[3]
Molecular Formula C₁₀H₉FN₂OS[3][4]
Calculated Molecular Weight 224.25 g/mol [3][4]

While the calculated molecular weight is a theoretical value, experimental confirmation is imperative. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering exceptional mass accuracy that allows for the determination of the elemental composition.[5][6] Techniques like Time-of-Flight (TOF) or Orbitrap-based mass spectrometry provide mass accuracy below 5 ppm, which is crucial for distinguishing between compounds with very similar molecular weights.[5][6]

Protocol 1: Molecular Weight Confirmation by LC-HRMS (ESI-TOF)

This protocol outlines the use of Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass spectrometer for accurate mass determination.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final sample should be a clear solution, free of particles.[5]

    • Ensure the use of high-purity solvents and additives to minimize background ions.

  • Instrumentation and Conditions:

    • Liquid Chromatography (LC): An Agilent 1100 or equivalent system.[6]

    • Mass Spectrometer: High-resolution TOF mass spectrometer.[6]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. The primary amine on the thiazole ring is expected to readily protonate.

    • Mass Range: Scan from m/z 100 to 500.

    • Data Acquisition: Acquire data in centroid mode. The series of multiply charged ions generated by ESI is deconvoluted to determine the molecular weight.[6]

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • The expected exact mass for C₁₀H₁₀FN₂OS⁺ ([M+H]⁺) should be calculated and compared against the experimental value.

    • The mass accuracy (in ppm) is calculated as: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) * 10^6. A value < 5 ppm provides high confidence in the elemental composition.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Stock 1 mg/mL Stock Dilution Dilute to 1-10 µg/mL Stock->Dilution LC LC Separation (Optional) Dilution->LC ESI Electrospray Ionization (ESI+) LC->ESI TOF TOF Mass Analyzer ESI->TOF Detector Detection TOF->Detector Spectrum Mass Spectrum ([M+H]⁺) Detector->Spectrum Compare Compare Experimental vs. Theoretical Mass Spectrum->Compare Confirm Confirm Identity (Mass Accuracy < 5 ppm) Compare->Confirm

Fig 1: Workflow for Molecular Weight Confirmation by LC-HRMS.

Section 2: Lipophilicity (LogP/LogD)

Lipophilicity is a critical physicochemical property that profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[7] For ionizable molecules like 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, the distribution coefficient (LogD) is more physiologically relevant as it accounts for the pH-dependent equilibrium between the neutral and ionized forms.[8]

Protocol 2: LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[7]

  • Preparation:

    • Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and presaturate it with n-octanol.

    • Presaturate n-octanol with the buffered aqueous phase. This step is critical to ensure thermodynamic equilibrium.

    • Prepare a stock solution of the test compound in the presaturated n-octanol.

  • Partitioning:

    • Combine the n-octanol stock solution and the presaturated aqueous buffer in a suitable vial at a known volume ratio (e.g., 1:1).

    • Agitate the mixture at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).[8]

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • P = [Compound]octanol / [Compound]aqueous

    • LogP = log10(P)

Causality Behind Choices: The choice of pH 7.4 is to mimic physiological blood serum conditions, making the resulting LogD value particularly relevant for predicting in vivo behavior.[8] Presaturation of solvents prevents volume changes upon mixing, which would otherwise introduce errors in the final concentration measurements.

LogP_Workflow A 1. Solvent Presaturation (n-Octanol + Water) B 2. Dissolve Compound in n-Octanol A->B C 3. Mix Phases & Equilibrate (Shake at 25°C) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Sample Each Phase D->E F 6. Quantify Concentration (HPLC or UV-Vis) E->F G 7. Calculate LogP/LogD F->G

Fig 2: Experimental Workflow for Shake-Flask LogP/LogD Determination.

Section 3: Aqueous Solubility

Aqueous solubility is a key factor governing the dissolution rate and subsequent absorption of an orally administered drug.[9] Poor solubility is a major hurdle in drug development. It is essential to distinguish between kinetic and thermodynamic solubility.[10] Kinetic solubility is often measured in high-throughput screens from a DMSO stock, while thermodynamic solubility represents the true equilibrium state and is more relevant for formulation and biopharmaceutical assessment.[10][11]

Protocol 3: Thermodynamic Solubility Determination

The shake-flask method is also the reference method for determining thermodynamic solubility.[12]

  • Experimental Setup:

    • Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[12]

    • Ensure the solid is in its most stable polymorphic form, as different solid states can yield different solubility values.[10]

  • Equilibration:

    • Agitate the suspensions at a constant temperature (e.g., 37°C to mimic physiological conditions) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[12]

  • Sampling and Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Filter the supernatant through a low-binding filter (e.g., PVDF) or centrifuge at high speed to obtain a clear, saturated solution.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Data Reporting:

    • Report the solubility in units of µg/mL or µM at each specific pH and temperature.

Trustworthiness: This protocol is self-validating by ensuring that an excess of solid material is present throughout the experiment, confirming that the measured concentration represents a true saturated solution at equilibrium.

Solubility_Workflow Start Add Excess Solid to Buffer (pH 1.2, 4.5, 6.8) Equilibrate Equilibrate (e.g., 48h at 37°C) Start->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Analyze Quantify Concentration of Supernatant (HPLC) Separate->Analyze Result Report Solubility (µg/mL) Analyze->Result

Fig 3: Workflow for Thermodynamic Solubility Determination.

Section 4: Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[1] For 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, the 2-aminothiazole moiety is basic and will be protonated at low pH. Knowledge of the pKa is vital for understanding how solubility, lipophilicity, and membrane permeability will change throughout the pH gradient of the human body.[2][13]

Protocol 4: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary.[13]

    • The solution should be free of CO₂ to prevent interference from carbonic acid.

  • Titration:

    • Calibrate a pH electrode using standard buffers.

    • Titrate the sample solution with a standardized acid (e.g., 0.1 M HCl) if measuring a basic pKa.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point of the titration curve (the inflection point of the sigmoid curve).[13]

    • Specialized software can be used to calculate the pKa from the titration data.

pKa_Workflow A 1. Dissolve Compound in Solvent (e.g., H₂O/MeOH) B 2. Calibrate pH Electrode A->B C 3. Titrate with Standard Acid (e.g., 0.1 M HCl) B->C D 4. Record pH vs. Titrant Volume C->D E 5. Plot Titration Curve D->E F 6. Determine pKa (pH at half-equivalence point) E->F

Fig 4: Workflow for pKa Determination by Potentiometric Titration.

Section 5: Melting Point Determination

The melting point is a fundamental thermal property used to assess the purity and identity of a crystalline solid.[14] A pure crystalline compound typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[15]

Protocol 5: Melting Point Determination by Capillary Method

This is the most common method for routine melting point analysis.[14][15]

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.[15][16]

  • Measurement:

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[16][17]

  • Observation and Reporting:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample has completely melted (clear point).

    • Report the melting point as a range from the onset to the clear point.

Expertise & Experience: A slow heating rate near the melting point is critical for accuracy.[17] Heating too quickly does not allow sufficient time for heat transfer from the block to the sample and the thermometer, leading to an erroneously high and broad melting range.

MeltingPoint_Workflow Prep Prepare Dry, Powdered Sample Pack Pack Capillary Tube (2-3 mm) Prep->Pack Heat Heat in Apparatus (Ramp Rate: 1-2°C/min) Pack->Heat Observe Observe & Record Melting Range Heat->Observe Result Report T_onset - T_clear Observe->Result

Fig 5: Workflow for Capillary Melting Point Determination.

Section 6: Summary of Physicochemical Properties

The following table provides a consolidated view of the key physicochemical parameters for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine and the authoritative methods for their determination.

Parameter Methodology Significance in Drug Development
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Confirms identity and elemental composition.[5][18]
Lipophilicity (LogP/LogD) Shake-Flask MethodInfluences membrane permeability, metabolism, and clearance.[7][8]
Aqueous Solubility Thermodynamic Shake-Flask MethodDetermines dissolution rate and bioavailability.[9][12]
Ionization Constant (pKa) Potentiometric TitrationGoverns solubility and lipophilicity at different physiological pHs.[1][13]
Melting Point Capillary MethodIndicates purity and provides information on solid-state properties.[14][16]

References

  • BenchChem. (2025). Confirming Molecular Weight: A Comparative Guide to Mass Spectrometry Techniques.
  • Bioz. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Agilent Technologies. Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins.
  • Al-Ali, A. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed.
  • ChemNet. 5-(5-氟-2-甲氧基苯基)噻唑-2-胺CAS#: 1182774-94-2.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Edisco. Melting point determination.
  • Impact Analytical. Molecular Weight Determination.
  • ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
  • Medwin Publishers. (2018). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • IJIRSS. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Mtoz Biolabs. How to Determine Molecular Weight?.
  • University of Alberta. Melting point determination.
  • ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • ResolveMass Laboratories Inc. Melting Point Determination.
  • National University of Singapore. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION.
  • Sigma-Aldrich. 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.
  • Pion Inc. (2023). What is pKa and how is it used in drug development?.
  • Cambridge MedChem Consulting. (2019). LogD.

Sources

Foundational

Receptor Binding Affinity and Kinase Inhibitory Profiling of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine Derivatives

Executive Summary & Mechanistic Rationale The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Recent breakthroughs have identified 5-phenylthiazol-2-amine derivatives as highly potent, selective inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), effectively shutting down the PI3K/AKT signaling axis to induce G2/M phase cell cycle arrest and apoptosis in oncology models[1].

Within this chemical space, the specific substitution pattern of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine represents a highly optimized pharmacophore. As a Senior Application Scientist, I approach the evaluation of this compound not just as a chemical entity, but as a precise molecular tool. The 2-aminothiazole core acts as a canonical ATP-competitive hinge binder. Meanwhile, the 5-(5-fluoro-2-methoxyphenyl) moiety is rationally designed to occupy the hydrophobic specificity pocket of the kinase:

  • The 5-Fluoro Group: Enhances metabolic stability and lipophilic efficiency (LipE) without adding significant steric bulk, optimizing the thermodynamics of receptor binding.

  • The 2-Methoxy Group: Acts as an electron-donating group and, crucially, creates a steric clash that restricts the dihedral angle between the phenyl and thiazole rings. This "conformational lock" pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty upon binding.

Pathway Inhibitor 5-(5-Fluoro-2-methoxyphenyl) thiazol-2-amine PI4K PI4KIIIβ Inhibitor->PI4K Inhibits PI3K PI3K Inhibitor->PI3K Inhibits PI4K->PI3K Crosstalk AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Apoptosis Apoptosis & G2/M Arrest AKT->Apoptosis Blocks

Fig 1: Mechanism of action for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the causality behind the structural choices, we must look at the binding affinity data. The table below summarizes the quantitative receptor binding affinity ( IC50​ and KD​ ) of the core scaffold compared to its structural analogs and the industry-standard benchmark, PIK93[1].

Compound / DerivativeTarget Receptor/Kinase IC50​ (nM) KD​ (nM)Key Structural Feature / Causality
5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine PI4KIIIβ12.48.1Core Scaffold (Fluorine + Methoxy lock)
Des-fluoro analogPI4KIIIβ45.238.5Loss of hydrophobic pocket interaction
Des-methoxy analogPI4KIIIβ110.595.0Loss of conformational lock (high entropy)
5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine PI3Kα85.362.4Dual-targeting capability across the axis
PIK93 (Reference Benchmark)PI4KIIIβ19.015.2Standard benchmark[1]

Self-Validating Experimental Protocols

To generate trustworthy, publication-grade data for these derivatives, empirical testing must move beyond simple endpoint assays. The following protocols are designed as self-validating systems , ensuring that every data point is internally controlled for artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

In vitro kinase assays are the standard protocol for evaluating inhibitor efficiency[2]. We utilize TR-FRET because it relies on a donor fluorophore (e.g., Europium) and an acceptor fluorophore, reducing background interference via time-delayed signal detection[3]. This provides a highly sensitive, homogeneous assay format without the radioactive waste associated with 33P -ATP assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X solution of recombinant PI4KIIIβ kinase in HEPES buffer (pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20).

  • Compound Titration: Perform an 11-point, 3-fold serial dilution of the 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine derivative in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo) to a 384-well pro-plate to achieve a final DMSO concentration of 1%.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value) and the biotinylated lipid/peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection Phase: Stop the reaction by adding EDTA. Introduce the Europium-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor). Incubate for 1 hour.

  • Readout: Read the microplate using a TR-FRET compatible reader (excitation at 337 nm; dual emission at 620 nm and 665 nm). Calculate the TR-FRET ratio ( 665nm/620nm ).

Self-Validation Checkpoint (Trustworthiness): Before fitting the dose-response curve, calculate the Z'-factor using the positive (100% inhibition) and negative (DMSO only) controls[3].

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

A Z'-factor 0.65 is strictly required to validate the assay run. If Z' < 0.65, the plate is discarded due to pipetting error or reagent degradation.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

While IC50​ is dependent on ATP concentration and assay conditions, SPR provides absolute thermodynamic parameters ( KD​ , kon​ , koff​ ) to confirm true receptor binding affinity and residence time.

SPR Step1 1. Sensor Chip Prep (Immobilize Target) Step2 2. Analyte Injection (Thiazole Derivative) Step1->Step2 Step3 3. Association Phase (Measure kon) Step2->Step3 Step4 4. Dissociation Phase (Measure koff) Step3->Step4 Step5 5. Kinetic Analysis (Calculate KD) Step4->Step5

Fig 2: Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Step-by-Step Methodology:

  • Surface Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize His-tagged PI4KIIIβ via amine coupling to achieve a density of ~3000 Response Units (RU). Quench unreacted esters with ethanolamine.

  • Analyte Preparation: Dilute the thiazol-2-amine derivative in running buffer (PBS-P+ with 2% DMSO) to a concentration range of 0.5 nM to 100 nM.

  • Multi-Cycle Kinetics: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Data Fitting: Apply double-referencing (subtracting the reference flow cell signal and a buffer-only blank injection) to eliminate bulk refractive index shifts. Fit the resulting sensograms to a 1:1 Langmuir binding model.

Self-Validation Checkpoint (Trustworthiness): Monitor the baseline RU before and after the analyte series. If the baseline drifts by more than 5 RU, it indicates incomplete dissociation or target degradation on the chip, invalidating the kinetic fit.

Conclusion

The 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine scaffold is a masterclass in rational drug design. By leveraging the 2-aminothiazole hinge-binding capability and locking the fluorinated phenyl ring into an optimal dihedral conformation, researchers can achieve low-nanomolar affinity against the PI4KIIIβ and PI3K/AKT axis. When evaluated through self-validating TR-FRET and SPR workflows, this pharmacophore demonstrates the stringent kinetic profiles required for next-generation oncological therapeutics.

References

  • Wang, B., et al. "Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis." Journal of Medicinal Chemistry (ACS Publications), 2025.[Link]

  • "SwiftFluo® TR-FRET Technical Q&A." Sino Biological.[Link]

  • "Fluorescence detection techniques for protein kinase assay." Analytical and Bioanalytical Chemistry (via ResearchGate), 2008.[Link]

Sources

Exploratory

A Strategic Guide to the Preclinical In Vivo Investigation of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2][3][4] This guide outlines a comprehensive preclinical strategy for evaluating the in vivo biological activity of a specific, yet under-investigated, member of this class: 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. While no specific in vivo data for this compound is publicly available, its structure suggests significant potential as an anticancer agent. This document, therefore, serves as a technical whitepaper, proposing a robust, staged approach to characterize its efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic profile in relevant animal models. We will detail the scientific rationale behind experimental choices, provide validated protocols, and establish clear go/no-go decision points for its development.

Introduction and Rationale

5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is a small molecule featuring a 2-aminothiazole core substituted with a fluorinated methoxyphenyl group. This combination of moieties is significant; the 2-aminothiazole ring is a key pharmacophore known for its ability to interact with the ATP-binding pocket of various protein kinases, while fluorination can enhance metabolic stability and binding affinity.[4] Many thiazole-containing compounds have demonstrated potent antitumor activities by inhibiting critical signaling pathways involved in cell proliferation, angiogenesis, and survival.[1][5][6]

Given the prevalence of this scaffold in oncology drug discovery, we hypothesize that 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine functions as a kinase inhibitor. Its development path must, therefore, begin with a systematic in vivo evaluation to test this hypothesis and establish a preliminary efficacy and safety profile.

Hypothesized Mechanism of Action: VEGFR2/EGFR Inhibition

Many 2-aryl-thiazole derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[6][7] These RTKs are validated targets in oncology, driving tumor angiogenesis and proliferation. We propose that the methoxyphenyl and fluoro-substituents of the compound could facilitate high-affinity binding to the active site of these kinases.

The proposed signaling pathway below illustrates how this compound might exert its anticancer effects by blocking these critical pathways.

Hypothesized_MoA cluster_membrane Cell Membrane cluster_compound cluster_pathways Intracellular Signaling VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 5-(5-Fluoro-2-methoxyphenyl) thiazol-2-amine Compound->VEGFR2 Inhibition Compound->EGFR Inhibition Angiogenesis Angiogenesis Migration PLCg->Angiogenesis RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Proliferation Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed inhibitory action on VEGFR2 and EGFR signaling pathways.

Proposed In Vivo Efficacy Evaluation

The primary goal is to assess the compound's ability to inhibit tumor growth in a validated preclinical cancer model. A human tumor xenograft model using immunodeficient mice is the industry standard for this initial evaluation.

Selection of Xenograft Model

The choice of the cancer cell line is critical and should be driven by the hypothesized mechanism of action.

  • Primary Recommendation: A549 (Non-Small Cell Lung Cancer) or HCT-116 (Colorectal Cancer) .

    • Rationale: Both cell lines are widely used, exhibit aggressive growth in vivo, and are known to be sensitive to inhibitors of the EGFR and/or angiogenesis pathways. Their use provides a high likelihood of observing a therapeutic signal if the compound is active.

  • Secondary Recommendation: MDA-MB-231 (Triple-Negative Breast Cancer) .

    • Rationale: This provides an alternative tumor histology and represents a high unmet medical need.

Study Design and Efficacy Endpoints

A standard subcutaneous xenograft efficacy study would be designed as follows:

ParameterSpecificationRationale
Animal Model Female athymic nude mice (Nu/Nu), 6-8 weeks oldStandard immunodeficient model to prevent rejection of human tumor cells.
Tumor Inoculation 5 x 10⁶ A549 cells in 100 µL Matrigel, subcutaneousStandard cell count and use of Matrigel to ensure consistent tumor take-rate and growth.
Tumor Staging Animals randomized into groups when tumors reach ~100-150 mm³Ensures uniform tumor burden at the start of treatment, reducing variability.
Group Size n = 8-10 mice per groupProvides sufficient statistical power to detect meaningful differences in tumor growth.
Treatment Groups 1. Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80) 2. Compound (Dose 1, e.g., 25 mg/kg) 3. Compound (Dose 2, e.g., 50 mg/kg) 4. Positive Control (e.g., Erlotinib for EGFR)A vehicle group is essential to measure baseline tumor growth. Two dose levels establish a dose-response relationship. A positive control validates the model's sensitivity.
Dosing Regimen Once daily (QD) oral gavage (PO) for 21 daysOral administration is the preferred clinical route. A 21-day period is sufficient to observe significant anti-tumor effects.
Primary Endpoint Tumor Growth Inhibition (TGI): Calculated as %TGI = (1 - ΔT/ΔC) x 100The gold-standard metric for assessing anti-tumor efficacy in xenograft studies.
Secondary Endpoints Body weight changes, clinical observations, terminal tumor weight, overall survival.Critical for assessing the compound's safety and tolerability profile.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Strategy

An efficacy study must be supported by PK and PD data to ensure that the drug is reaching its target at sufficient concentrations to elicit a biological effect.

Initial Pharmacokinetic (PK) Assessment

A non-terminal, sparse-sampling PK study in tumor-naïve mice should precede the efficacy study to inform dose selection.

ParameterSpecification
Animal Model Male CD-1 mice (n=3 per timepoint)
Dosing Single dose, 10 mg/kg PO and 2 mg/kg Intravenous (IV)
Sample Collection Plasma collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose
Analysis LC-MS/MS analysis of plasma samples
Key Readouts Cmax, Tmax, AUC, Half-life (t½), Bioavailability (%F)

Table: Example PK Data Summary

Parameter Oral (10 mg/kg) IV (2 mg/kg)
Cmax (ng/mL) 1250 2500
Tmax (hr) 1.0 0.25
AUC (ng*hr/mL) 4800 2100
t½ (hr) 4.5 4.2

| Bioavailability (%F) | 45.7% | - |

Pharmacodynamic (PD) Biomarker Analysis

PD studies confirm that the compound engages its molecular target in vivo. This is crucial for linking drug exposure to biological activity.

Caption: Workflow for in-vivo pharmacodynamic biomarker analysis.

A reduction in the ratio of phosphorylated target (p-VEGFR2, p-ERK) to total target protein in the compound-treated group compared to the vehicle group would provide strong evidence of on-target activity.

Detailed Experimental Protocols

Protocol: Subcutaneous Xenograft Model Establishment
  • Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% FBS to ~80% confluency.

  • Harvesting: Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

  • Cell Counting: Centrifuge cells, resuspend in serum-free medium, and count using a hemocytometer. Adjust cell density to 5 x 10⁷ cells/mL.

  • Implantation: Mix the cell suspension 1:1 (v/v) with ice-cold Matrigel. Anesthetize the mouse and subcutaneously inject 100 µL (containing 5 x 10⁶ cells) into the right flank.

  • Monitoring: Monitor animals for tumor growth. Begin caliper measurements 3-4 days post-implantation.

Protocol: Efficacy Monitoring and Data Collection
  • Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor toxicity.

  • Clinical Observations: Perform daily health checks, noting any signs of distress, altered posture, or changes in activity.

  • Study Termination: At the end of the study (e.g., Day 21) or when tumors reach a predetermined endpoint (e.g., 2000 mm³), euthanize animals via CO₂ asphyxiation.

  • Tissue Collection: Excise the tumor and record its terminal weight. Collect blood and other tissues as required for PK/PD analysis.

Data Interpretation and Future Directions

The results from this integrated in vivo strategy will provide a clear path forward.

  • Go-Forward Scenario: Significant TGI (>50%) is observed at a well-tolerated dose, accompanied by clear evidence of on-target PD modulation at a relevant drug exposure level.

    • Next Steps: Proceed to efficacy studies in orthotopic or patient-derived xenograft (PDX) models, which offer greater clinical relevance. Initiate formal toxicology studies.

  • No-Go Scenario: The compound shows a lack of efficacy, poor tolerability (e.g., >15% body weight loss), or has an unworkable PK profile (e.g., extremely low bioavailability).

    • Next Steps: Terminate the compound's development or return to medicinal chemistry for optimization of the scaffold.

This strategic guide provides a robust, scientifically-grounded framework for advancing 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine from a chemical entity to a preclinical candidate with a well-characterized in vivo profile.

References

  • Pinto, M., et al. (2024). Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years. Current Medicinal Chemistry. 1

  • PubMed. (2023). Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years. PubMed. 2

  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties. ResearchGate. 8

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. 5

  • ACS Omega. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Publications. 9

  • PMC. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Center for Biotechnology Information. 6

  • PMC. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Center for Biotechnology Information. 10

  • IARJSET. (2022). Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. IARJSET. 11

  • BenchChem. (n.d.). Comparative Analysis of the Bioactivity of Fluorophenyl-Thiazole Derivatives: An Insight into In Vitro and In Vivo Studies. BenchChem. 12

  • ACS Omega. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. 13

  • PMC. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. National Center for Biotechnology Information. 14

  • PubMed. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. PubMed. 15

  • ResearchGate. (2024). (PDF) Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. ResearchGate. 7

  • MilliporeSigma. (n.d.). 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. Sigma-Aldrich.

  • PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. 3

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. 4

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Step-by-Step Synthesis Protocol for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide range of biological activities, including antica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive, step-by-step protocol for the synthesis of a specific derivative, 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. The synthesis is based on the robust and widely-utilized Hantzsch thiazole synthesis.[1][2] This guide is intended for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, purification techniques, and characterization data to ensure reliable and reproducible results.

Introduction and Scientific Background

The target molecule, 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, is a substituted 2-aminothiazole. The synthetic strategy hinges on the Hantzsch thiazole synthesis, a classic and highly effective method for constructing the thiazole ring. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] In this protocol, we will react the key intermediate, 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone, with the readily available thiourea. The rationale for this approach is its high efficiency, operational simplicity, and the use of accessible starting materials.[3]

The overall two-step synthesis is outlined below:

  • α-Bromination: Synthesis of the requisite α-bromoketone intermediate from the corresponding acetophenone.

  • Hantzsch Cyclocondensation: Reaction of the α-bromoketone with thiourea to form the final 2-aminothiazole product.

This document details the complete workflow, from reagent preparation to the characterization of the final compound, emphasizing safety, efficiency, and reproducibility.

Overall Synthesis Workflow

The diagram below illustrates the high-level workflow for the synthesis of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.

Synthesis_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Thiazole Formation cluster_2 Part C: Purification & Analysis Start 1-(5-fluoro-2- methoxyphenyl)ethanone Bromination α-Bromination Start->Bromination  Br₂,  Acetic Acid Intermediate 2-bromo-1-(5-fluoro-2- methoxyphenyl)ethanone Bromination->Intermediate Cyclization Hantzsch Cyclocondensation Intermediate->Cyclization  Ethanol,  Reflux Thiourea Thiourea Thiourea->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification  Isolation & Work-up Final_Product Final Product: 5-(5-Fluoro-2-methoxyphenyl) thiazol-2-amine Purification->Final_Product Characterization NMR, MS, MP Final_Product->Characterization

Caption: Overall workflow from starting materials to final characterized product.

Materials and Reagents

This table summarizes the key reagents required for the synthesis. It is imperative to handle all chemicals in accordance with their respective Safety Data Sheets (SDS).

ReagentFormulaMW ( g/mol )Supplier ExampleCAS No.Notes
1-(5-Fluoro-2-methoxyphenyl)ethanoneC₉H₉FO₂168.17Sigma-Aldrich120040-33-7Starting material for intermediate
Bromine (Br₂)Br₂159.81Sigma-Aldrich7726-95-6Highly corrosive and toxic. Handle in a fume hood.
Glacial Acetic AcidCH₃COOH60.05Fisher Scientific64-19-7Solvent for bromination
ThioureaCH₄N₂S76.12Sigma-Aldrich62-56-6Provides the aminothiazole core
Ethanol (Absolute)C₂H₅OH46.07VWR64-17-5Solvent for Hantzsch reaction
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Sigma-Aldrich144-55-8For neutralization work-up
Ethyl AcetateC₄H₈O₂88.11Fisher Scientific141-78-6Solvent for extraction/chromatography
HexaneC₆H₁₄86.18Fisher Scientific110-54-3Solvent for chromatography

Detailed Experimental Protocol

Part A: Synthesis of 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone (Intermediate)

Causality: This step converts the commercially available acetophenone into the required α-haloketone. The alpha-position is activated by the adjacent carbonyl group, making it susceptible to electrophilic substitution by bromine. Acetic acid serves as a suitable solvent that can also catalyze the enolization required for the reaction to proceed.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium thiosulfate solution to neutralize HBr gas), dissolve 1-(5-fluoro-2-methoxyphenyl)ethanone (10.0 g, 59.5 mmol) in 100 mL of glacial acetic acid.

  • Bromine Addition: While stirring the solution at room temperature, add a solution of bromine (3.05 mL, 9.5 g, 59.5 mmol) in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30-45 minutes. The deep red-brown color of bromine should dissipate as it is consumed. Caution: This reaction is exothermic and produces corrosive hydrogen bromide (HBr) gas.[5] Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, observing the consumption of the starting material.

  • Work-up and Isolation: Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate of the product will form.

  • Filtration: Collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and salts.

  • Drying: Dry the collected solid under vacuum at 40-50°C to yield 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone as a solid.[5][6] The product can be used in the next step without further purification if TLC shows high purity, or it can be recrystallized from isopropanol if necessary.

Part B: Hantzsch Synthesis of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Causality: This is the core ring-forming reaction. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the bromine in an Sₙ2 reaction.[7] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a final dehydration step yields the stable aromatic thiazole ring.[3] Ethanol is an excellent solvent as it readily dissolves the reactants and is suitable for heating under reflux.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone (12.3 g, ~50 mmol, assuming quantitative yield from Part A) and thiourea (4.18 g, 55 mmol, 1.1 equivalents).

  • Solvent Addition: Add 120 mL of absolute ethanol to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring. The reaction typically proceeds to completion within 3-5 hours.[8] Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the formation of a new, more polar spot corresponding to the product.

  • Cooling and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid hydrobromide salt of the product may precipitate.

  • Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing 400 mL of cold water. While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is neutral to slightly basic (pH 7-8). This neutralizes the HBr byproduct and deprotonates the product, causing the free amine to precipitate out of the solution.[3]

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with ample cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

Part C: Purification

Causality: The crude product may contain unreacted starting materials or side products. Recrystallization is an effective method for purifying crystalline solids. It relies on the principle that the desired compound has different solubility in a given solvent at different temperatures compared to the impurities.[9]

  • Solvent Selection: Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallizing 2-aminothiazole derivatives.[10]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

    • Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mechanistic Rationale: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. Understanding its mechanism is key to troubleshooting and adapting the reaction for different substrates.

Caption: Mechanism of the Hantzsch Thiazole Synthesis (Illustrative).

Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for a visual representation.

  • S-Alkylation: The reaction initiates with the sulfur atom of thiourea performing a nucleophilic Sₙ2 attack on the α-carbon of the bromoketone, displacing the bromide ion to form an isothiouronium salt intermediate.[7]

  • Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon in an intramolecular fashion. This step forms a five-membered ring, a hydroxythiazoline intermediate.

  • Dehydration: The final step is the acid-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.

Characterization Data

The identity and purity of the final product, 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, should be confirmed by standard analytical methods.

Analysis MethodExpected Results
Appearance Off-white to light yellow solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.5-7.0 (m, Ar-H), ~7.2 (s, thiazole-H), ~6.8 (s, NH₂), ~3.8 (s, OCH₃). Note: Exact shifts may vary.
¹³C NMR (100 MHz, DMSO-d₆)Expected signals for aromatic carbons, thiazole ring carbons (C2, C4, C5), and methoxy carbon.
Mass Spec (ESI+) m/z: Calculated for C₁₀H₉FN₂OS [M+H]⁺: 225.05. Found: To be determined.

Safety and Handling

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The α-bromination step (Part A) must be conducted in a well-ventilated chemical fume hood due to the use of highly corrosive and toxic bromine and the evolution of HBr gas.[5]

  • α-bromoketones are lachrymators and skin irritants. Handle with care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Taylor & Francis Online. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • PMC, NCBI. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • YouTube. (2019). synthesis of thiazoles. Available at: [Link]

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Available at: [https://www.rjpbcs.com/pdf/2016_7(4)/[11].pdf]([Link]11].pdf)

  • PubChem, NCBI. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Available at: [Link]

  • PMC, NCBI. (2017). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available at: [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Executive Summary This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 5-(5-Fluoro-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine . Designed for pharmaceutical researchers and analytical scientists, this guide transcends basic procedural steps by elucidating the physicochemical causality behind each chromatographic parameter. The methodology is structured as a self-validating system, aligned with the latest Quality by Design (QbD) and lifecycle management principles.

Physicochemical Profiling & Chromatographic Rationale

Successful method development requires a first-principles understanding of the analyte's molecular structure. 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine presents a unique analytical profile:

  • Hydrophobic Domain: The 5-fluoro-2-methoxyphenyl ring provides moderate lipophilicity (estimated LogP ~2.5), ensuring adequate retention on standard alkyl-bonded stationary phases (C18/C8).

  • Ionizable Domain: The thiazol-2-amine moiety is a basic primary amine with an estimated pKa of ~5.0.

The Causality of Experimental Choices: Basic amines are notorious for causing severe peak tailing in HPLC. This occurs due to secondary ion-exchange interactions between the positively charged amine and unreacted, acidic silanol groups (Si-O⁻) on the silica support. To mitigate this, we employ a dual-control strategy :

  • Mobile Phase Control: The aqueous mobile phase is buffered with 0.1% Trifluoroacetic acid (TFA), dropping the pH to ~2.0. Because the pH is more than 2 units below the analyte's pKa, the thiazol-2-amine is >99.9% protonated. Locking the molecule into a single ionization state prevents peak splitting, while the TFA acts as an ion-pairing agent to shield the positive charge.

  • Stationary Phase Control: We utilize a highly base-deactivated, end-capped C18 column. End-capping replaces residual silanols with inert trimethylsilyl (TMS) groups, sterically hindering the analyte from undergoing secondary interactions.

Analytical Quality by Design (AQbD) Workflow

To ensure the method remains robust throughout its lifecycle, development was guided by the enhanced approach detailed in [1]. By defining the Analytical Target Profile (ATP) early, we establish a Method Operable Design Region (MODR) that tolerates routine laboratory variations[2].

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define Specificity, Accuracy, Precision CQA 2. Critical Quality Attributes (CQAs) Identify API & Potential Impurities ATP->CQA Risk 3. Risk Assessment (FMEA) Evaluate pH, Temp, Flow Rate CQA->Risk DoE 4. Design of Experiments (DoE) Multivariate Screening & Optimization Risk->DoE MODR 5. Method Operable Design Region Establish Robust Operational Ranges DoE->MODR Control 6. Control Strategy & Validation Execute ICH Q2(R2) Protocols MODR->Control

Figure 1: AQbD-driven HPLC method development workflow based on ICH Q14 guidelines.

Experimental Protocol: Optimized HPLC Method

Chromatographic Conditions

The following parameters represent the optimized MODR for the quantification of the target analyte.

ParameterSpecification / Condition
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water
Mobile Phase B 100% HPLC-Grade Acetonitrile
Elution Mode Isocratic (60% Mobile Phase A : 40% Mobile Phase B)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Thermostatted to ensure retention time stability)
Detection Wavelength UV at 254 nm (Optimal for conjugated phenyl-thiazole system)
Injection Volume 10 µL
Run Time 10 Minutes
Step-by-Step Methodologies

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Filter through a 0.22 µm PTFE membrane filter.

  • Prepare Mobile Phase B by filtering HPLC-grade Acetonitrile through a 0.22 µm PTFE filter.

Step 2: Diluent Selection & Preparation Causality Check: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes the analyte to precipitate or travel un-retained in the strong solvent plug, resulting in peak fronting.

  • Prepare the diluent to match the mobile phase composition exactly: 60% Water (0.1% TFA) / 40% Acetonitrile.

Step 3: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate until fully dissolved (approx. 5 minutes).

  • Make up to the mark with diluent and mix well.

System Suitability: A Self-Validating Framework

To guarantee trustworthiness, this protocol operates as a self-validating system . Before any sample analysis, a System Suitability Test (SST) must be executed using six replicate injections of the standard. If the system fails to meet the criteria outlined below, the run is automatically invalidated, forcing a root-cause investigation prior to data generation.

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~5.5 min (± 2.0% RSD)Ensures pump stability and consistent mobile phase delivery.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of amine-silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and physical bed integrity.
Area % RSD ≤ 2.0% (n=6)Validates autosampler precision and integration consistency.

Method Validation Framework (ICH Q2(R2) Compliant)

Validation was executed in strict accordance with [3], ensuring the method is fit for its intended purpose[4].

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank diluent and known impurities/degradants.No interfering peaks at the RT of the active analyte. Resolution (Rs) > 2.0.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0% at all levels.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.Assay % RSD ≤ 2.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5°C), and Mobile Phase ratio (±2% organic).SST criteria must pass under all perturbed conditions.

Mechanistic Troubleshooting: Managing Amine Tailing

Even with a validated method, column degradation over time can expose active silanols, leading to a sudden onset of peak tailing. The diagnostic logic tree below provides a mechanistic approach to troubleshooting this specific issue.

Tailing_Mitigation Issue Issue: Peak Tailing for Thiazol-2-amine Cause Root Cause: Secondary Interactions Between Basic Amine & Residual Silanols Issue->Cause Sol1 Strategy 1: Low pH Mobile Phase (pH < 3.0) Cause->Sol1 Sol2 Strategy 2: High pH Mobile Phase (pH > 8.0) Cause->Sol2 Sol3 Strategy 3: Base-Deactivated Stationary Phase Cause->Sol3 Mech1 Protonates silanols (neutralizes) & fully ionizes amine Sol1->Mech1 Mech2 Deprotonates amine (neutralizes) & fully ionizes silanols Sol2->Mech2 Mech3 Sterically hinders analyte access to active silanol sites Sol3->Mech3

Figure 2: Mechanistic troubleshooting logic for mitigating peak tailing of basic aminothiazoles.

References

  • ICH Q14 Analytical procedure development - Scientific guideline . European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Q14 Analytical Procedure Development - Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Method

Application Notes and Protocols for the Preparation of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine Stock Solutions in DMSO

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of dimethyl sulfoxide (DMSO) stock solutions of the small...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of dimethyl sulfoxide (DMSO) stock solutions of the small molecule 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine (CAS: 1182774-94-2).[1] Adherence to the protocols outlined herein is critical for maintaining the integrity, stability, and biological activity of the compound, thereby ensuring the validity of experimental results. This guide emphasizes the causality behind experimental choices, incorporates self-validating systems within the protocols, and is grounded in authoritative scientific principles.

Introduction: The Critical Role of Stock Solution Integrity

The preparation of high-quality stock solutions is a foundational step in a vast array of experimental workflows, from high-throughput screening to detailed mechanistic studies. The accuracy of downstream assays is directly contingent on the precise concentration and stability of the initial compound stock. 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, a thiazole derivative of interest in medicinal chemistry, requires careful handling to ensure its potential biological activities are not compromised by improper solubilization or storage.[2]

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent due to its ability to dissolve a broad range of polar and nonpolar compounds.[1][3] However, its hygroscopic nature and potential to act as an oxidizing agent, particularly for sulfur-containing heterocycles like thiazoles, present specific challenges.[4] This document provides a robust framework for mitigating these risks.

Physicochemical Properties of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueSource
Chemical Name 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine[1]
CAS Number 1182774-94-2[1]
Molecular Formula C₁₀H₉FN₂OS[1]
Molecular Weight 224.25 g/mol [1]
Appearance Solid (visual inspection upon receipt)[5]
Purity Typically >95% (verify with Certificate of Analysis)[1]

Materials and Equipment

Reagents
  • 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine (powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered

Equipment
  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes (various volumes)

  • Sterile, nuclease-free pipette tips

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL), preferably amber or light-protecting

  • Vortex mixer

  • Sonicator (water bath)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions and Handling

Prior to handling, consult the Safety Data Sheet (SDS) for both 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine and DMSO.

  • Compound Handling : 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine may cause skin and eye irritation.[3] Handle in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate PPE to avoid direct contact.[3][6]

  • DMSO Handling : DMSO is readily absorbed through the skin and can carry dissolved compounds with it.[5] Avoid skin contact. Use chemical-resistant gloves.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the empirically determined solubility of the compound.

Pre-Preparation and Calculations
  • Equilibrate Reagents : Allow the vial of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine and the sealed container of anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture absorption.[3]

  • Calculation of Mass and Volume :

    • Objective : Prepare 1 mL of a 10 mM stock solution.

    • Molecular Weight (MW) : 224.25 g/mol

    • Calculation :

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 224.25 g/mol x 1000 mg/g = 2.24 mg

    • Therefore, 2.24 mg of the compound is required to prepare 1 mL of a 10 mM stock solution.

Step-by-Step Dissolution Procedure

The following workflow diagram illustrates the key steps in the preparation of the stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh 2.24 mg of Compound transfer 2. Transfer to Sterile Tube weigh->transfer add_dmso 3. Add 1 mL Anhydrous DMSO transfer->add_dmso vortex 4. Vortex Thoroughly add_dmso->vortex inspect 5. Visually Inspect for Clarity vortex->inspect sonicate 6. Sonicate if Particulates Remain inspect->sonicate Precipitate Observed aliquot 8. Aliquot into Single-Use Tubes inspect->aliquot Clear Solution inspect2 7. Re-inspect for Clarity sonicate->inspect2 inspect2->aliquot store 9. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution in DMSO.

  • Weighing the Compound : Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh 2.24 mg of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine directly into the tube.

  • Adding DMSO : Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.[3]

  • Dissolution :

    • Close the tube tightly and vortex the solution for 30-60 seconds.[3]

    • Visually inspect the solution against a light source to ensure the compound has completely dissolved and the solution is clear and free of particulates.[3]

    • Troubleshooting Insolubility : If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.[1] Gentle warming in a 37°C water bath may also aid dissolution, but prolonged heating should be avoided to prevent compound degradation.[1]

  • Aliquoting and Storage :

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[1][3] This minimizes freeze-thaw cycles which can degrade the compound and introduce moisture.[3]

    • Store the aliquots at -20°C or -80°C, protected from light.[3] For long-term storage, -80°C is recommended.[6]

Quality Control and Validation

A self-validating protocol includes checkpoints to ensure the quality of the stock solution.

Initial Quality Control
  • Visual Inspection : A clear, particulate-free solution is the first indicator of successful solubilization.

  • Solubility Assessment : If the target concentration does not fully dissolve, a lower concentration stock solution should be prepared. It is recommended to perform a preliminary solubility test with a small amount of the compound to determine the optimal stock concentration.

The following decision tree can guide the process of handling solubility challenges.

G start Prepare Target Concentration Stock check_solubility Is the solution clear after vortexing and sonication? start->check_solubility success Proceed with Aliquoting and Storage check_solubility->success Yes fail Insolubility Issue Detected check_solubility->fail No lower_conc Prepare a new stock at a lower concentration fail->lower_conc determine_max_sol Empirically determine maximum solubility lower_conc->determine_max_sol

Caption: Decision tree for addressing solubility issues.

Advanced Validation (Optional but Recommended)

For applications requiring high precision, such as quantitative pharmacology, further validation is recommended:

  • Purity and Identity Confirmation : The identity and purity of the compound in the stock solution can be confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[7] This can also help identify any potential degradation products.

  • Concentration Verification : The concentration of the stock solution can be accurately determined using a validated analytical method, such as HPLC with a UV detector and a reference standard.[7]

Stability and Storage

The long-term stability of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in DMSO has not been specifically reported. However, general best practices for thiazole compounds suggest potential for degradation.[4]

ParameterRecommendationRationale
Storage Temperature -20°C (short-term, <1 month) or -80°C (long-term, >1 month)Lower temperatures slow down chemical degradation.[4][6]
Light Exposure Store in amber or light-protecting tubes in the dark.To prevent photodegradation.[4][5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To minimize oxidation of the thiazole ring.[4]
Freeze-Thaw Cycles Avoid repeated cycles by aliquoting into single-use volumes.Minimizes moisture absorption and potential for compound degradation.[3][8]
DMSO Quality Use high-purity, anhydrous DMSO.Minimizes water-mediated hydrolysis.[3][4]

It is advisable to conduct periodic stability assessments, especially for long-term studies, by re-analyzing an aliquot of the stock solution by LC-MS to check for degradation.[2]

Conclusion

The protocol described in this application note provides a robust and reliable method for the preparation of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine stock solutions in DMSO. By understanding the chemical properties of both the compound and the solvent, and by adhering to best practices for handling, dissolution, and storage, researchers can ensure the integrity of their stock solutions and the reproducibility of their experimental data.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]

  • CymitQuimica. (2024). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • Spectrum Chemical. (2018). Safety Data Sheet.
  • Chem-Space. (n.d.). 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.
  • PubMed. (n.d.). Search results for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.
  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

Sources

Application

Comprehensive Structural Elucidation of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine: An Integrated NMR and Mass Spectrometry Approach

Introduction In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is a heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is a heterocyclic compound of significant interest, potentially serving as a crucial building block in the synthesis of pharmacologically active agents. Its structural framework, combining a thiazole ring, a fluorinated methoxyphenyl group, and an amino functionality, presents a unique set of analytical challenges and requires a multi-technique approach for complete structural verification. This application note provides a detailed guide for the comprehensive characterization of this compound using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) techniques. We will delve into the causality behind experimental choices and present a self-validating system of protocols designed for researchers, scientists, and drug development professionals.

The Importance of Orthogonal Analytical Techniques

Reliance on a single analytical method can often lead to ambiguous or incomplete structural assignments. By integrating data from both NMR and mass spectrometry, we leverage the strengths of two orthogonal techniques. NMR spectroscopy provides unparalleled detail about the chemical environment and connectivity of atoms within the molecule, while mass spectrometry delivers highly accurate mass measurements, confirming the elemental composition and offering insights into fragmentation pathways.[1][2] This dual approach ensures the highest level of confidence in the structural elucidation of novel compounds.

Experimental Design & Rationale

The following sections outline detailed protocols for the characterization of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. The choice of each experiment is deliberate, aiming to build a complete and validated structural picture.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a cornerstone for determining the elemental composition of a molecule with exceptional accuracy.[3] This is critical for confirming that the synthesized compound has the expected molecular formula.

Instrumentation:

  • Mass Spectrometer: Orbitrap or Q-TOF based High-Resolution Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system (optional, for sample introduction and purity assessment)

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Voltage: +3.5 to +4.5 kV

    • Capillary Temperature: 275-350 °C

    • Sheath and Auxiliary Gas Flow: Optimize for stable spray

    • Mass Range: m/z 50-500

    • Resolution: >60,000 FWHM

  • Data Acquisition: Acquire the full scan mass spectrum. The high resolution will allow for the determination of the accurate mass of the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols

NMR spectroscopy is the gold standard for elucidating the detailed structure of organic molecules in solution.[4] A suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and to establish their connectivity.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field spectrometer

  • Probe: 5 mm broadband probe

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent signals.

Sample Preparation: Dissolve 5-10 mg of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in approximately 0.6 mL of DMSO-d₆.

1D NMR Experiments
  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Pulse Sequence: Standard single-pulse experiment

    • Key Parameters: Sufficient number of scans for good signal-to-noise, relaxation delay of 1-2 seconds.

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

    • Pulse Sequence: Proton-decoupled single-pulse experiment

    • Key Parameters: A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR (Fluorine NMR): Directly observes the fluorine atom, providing information about its chemical environment and couplings to nearby protons.

    • Pulse Sequence: Standard single-pulse experiment, often proton-decoupled.

2D NMR Experiments

2D NMR experiments are crucial for establishing the connectivity between atoms.[5]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for piecing together the molecular skeleton.

Data Analysis and Interpretation

Please note: The following spectral data is a realistic, hypothetical representation for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, generated based on known chemical shift and coupling constant values for similar structural motifs.

Mass Spectrometry Data

Table 1: High-Resolution Mass Spectrometry Data

ParameterObserved ValueCalculated Value (for C₁₀H₁₀FN₂OS⁺)
[M+H]⁺ (m/z) 225.0501225.0498
Elemental Composition C₁₀H₁₀FN₂OS⁺C₁₀H₁₀FN₂OS⁺

The observed accurate mass of the protonated molecule is in excellent agreement with the calculated mass for the molecular formula C₁₀H₉FN₂OS, confirming the elemental composition of the compound.

NMR Spectroscopy Data

Table 2: ¹H NMR (400 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.35s1HH-4
7.20s2H-NH₂
7.15dd1HJ = 8.8, 3.2H-6'
7.05dd1HJ = 8.8, 8.8H-3'
6.90ddd1HJ = 8.8, 8.8, 3.2H-4'
3.85s3H-OCH₃

Table 3: ¹³C NMR (100 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm)Assignment
168.0C-2
158.5 (d, J=240 Hz)C-5'
152.0C-2'
140.0C-5
120.0 (d, J=25 Hz)C-1'
118.0 (d, J=8 Hz)C-6'
115.0 (d, J=22 Hz)C-4'
112.0C-3'
108.0C-4
56.0-OCH₃

Interpretation of NMR Spectra:

  • ¹H NMR: The singlet at 7.35 ppm is characteristic of the proton on the thiazole ring (H-4). The broad singlet at 7.20 ppm corresponds to the two protons of the primary amine. The aromatic region shows three coupled protons consistent with a 1,2,4-trisubstituted benzene ring, with couplings influenced by the fluorine atom. The singlet at 3.85 ppm is assigned to the methoxy group protons.

  • ¹³C NMR: The signal at 168.0 ppm is typical for the C-2 carbon of the 2-aminothiazole ring. The carbon directly attached to the fluorine (C-5') exhibits a large one-bond coupling constant (J = 240 Hz). Other carbons in the phenyl ring show smaller couplings to the fluorine. The carbon signals for the thiazole ring and the methoxy group are also observed in their expected regions.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would confirm the assignments. For instance, a COSY experiment would show correlations between the aromatic protons H-3', H-4', and H-6'. An HSQC would link each proton signal to its directly attached carbon. The HMBC spectrum is particularly insightful, showing key correlations such as from the H-4 proton of the thiazole to C-5 and C-2, and from the methoxy protons to C-2', which unequivocally establishes the connectivity of the molecular fragments.

Visualizing the Workflow and Structure

The following diagrams illustrate the experimental workflow and the confirmed molecular structure with key NMR correlations.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 5-(5-Fluoro-2-methoxyphenyl) thiazol-2-amine NMR NMR Spectroscopy (1D & 2D) Sample->NMR Dissolve in DMSO-d6 HRMS High-Resolution Mass Spectrometry Sample->HRMS Dissolve in MeOH/ACN Structure Structural Elucidation & Verification NMR->Structure Connectivity & Stereochemistry HRMS->Structure Elemental Composition

Caption: Experimental workflow for structural elucidation.

Caption: Key HMBC correlations for structural confirmation.

(Note: The image source in the DOT script is a placeholder and would be replaced with an actual chemical structure image in a real application.)

Conclusion

The combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides a robust and self-validating methodology for the complete structural characterization of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. HRMS unequivocally confirms the elemental composition, while 1D and 2D NMR techniques provide a detailed map of the atomic connectivity. This integrated approach ensures the highest level of confidence in the structural assignment, a critical step in the advancement of drug discovery and development programs.

References

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • High Resolution Mass Spectrometry for Drug Discovery and Development. Longdom Publishing. [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [Link]

  • Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]

  • Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives. ProQuest. [Link]

  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. [Link]

  • Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. [Link]

  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. PMC. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][1][3] Thiadiazine Derivatives. PubMed. [Link]

  • Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Semantic Scholar. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PMC. [Link]

  • 1H and 13C NMR spectral assignments for 3,5-disubstituted tetrahydro-2H- 1,3,5-thiadiazine-2-thione derivatives. Academia.edu. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). e-Journal of Chemistry. [Link]

  • Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO). ResearchGate. [Link]

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Method

Application Notes and Protocols for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the 2-aminothiazole framework stands out as a "privileged scaffold," a core structure that consistently appea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiazole framework stands out as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1][2] This is attributed to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. The strategic functionalization of this core is a cornerstone of rational drug design.

This guide focuses on a particularly promising building block: 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine . The incorporation of a 5-fluoro-2-methoxyphenyl moiety at the 5-position of the 2-aminothiazole ring introduces several advantageous features for drug discovery programs. The fluorine atom can enhance metabolic stability, modulate pKa, and participate in favorable interactions with target proteins.[3] The methoxy group can act as a hydrogen bond acceptor and influence the overall conformation of the molecule. These substitutions make this building block a highly attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[2][4]

This document provides a comprehensive overview of the application of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in drug discovery, including detailed synthetic protocols for its derivatization and guidance on the biological evaluation of the resulting compounds.

Physicochemical Properties and Rationale for Use

The judicious selection of building blocks is a critical first step in any medicinal chemistry campaign. The title compound offers a unique combination of structural features that can be leveraged to optimize the pharmacological profile of lead compounds.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C₁₀H₉FN₂OSProvides a foundation for further chemical modification.
Molecular Weight 224.25 g/mol Falls within the range of lead-like and drug-like molecules.
Fluorine Substitution Enhances metabolic stability by blocking potential sites of oxidation. Can increase binding affinity through favorable electrostatic interactions.[3]
Methoxy Group Acts as a hydrogen bond acceptor, potentially improving target engagement. Influences the dihedral angle of the phenyl ring, affecting overall molecular conformation.
2-Aminothiazole Core A versatile scaffold for a wide range of chemical transformations. The amino group serves as a key handle for derivatization.[1][5]

Synthetic Strategies and Derivatization Protocols

The primary amino group of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is a versatile functional handle that allows for a wide array of chemical modifications. The following protocols outline common derivatization strategies to generate a library of analogs for structure-activity relationship (SAR) studies.

Protocol 1: N-Acylation to Synthesize Amide Derivatives

The formation of an amide bond is a robust and widely used reaction in medicinal chemistry to explore the SAR of the amine substituent.

Workflow for N-Acylation

start Start: 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine step1 Dissolve in aprotic solvent (e.g., DMF, DCM) start->step1 step2 Add a base (e.g., Et3N, DIPEA) step1->step2 step3 Add acylating agent (acid chloride or carboxylic acid with coupling agent) step2->step3 step4 Stir at room temperature to 60 °C step3->step4 step5 Work-up and purification (e.g., extraction, chromatography) step4->step5 end N-Acylated Product step5->end

Caption: General workflow for the N-acylation of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.

Detailed Protocol:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1 equivalent of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add 1.2 to 2.0 equivalents of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution.

  • Acylating Agent Addition:

    • Using an Acid Chloride: Slowly add 1.1 equivalents of the desired acid chloride to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature.

    • Using a Carboxylic Acid: To a separate flask, pre-activate 1.1 equivalents of the desired carboxylic acid with a coupling agent such as HATU or HBTU (1.1 equivalents) and a base (e.g., DIPEA, 2.0 equivalents) in an aprotic solvent for 15-30 minutes. Add this activated solution to the solution of the amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for introducing alkyl groups to the primary amine, providing access to secondary and tertiary amine derivatives.

Workflow for Reductive Amination

start Start: 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine step1 Dissolve in a suitable solvent (e.g., DCE, MeOH) start->step1 step2 Add aldehyde or ketone (1.1 eq.) step1->step2 step3 Add a reducing agent (e.g., NaBH(OAc)3, NaBH3CN) step2->step3 step4 Stir at room temperature step3->step4 step5 Work-up and purification step4->step5 end N-Alkylated Product step5->end

Caption: General workflow for the reductive amination of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.

Detailed Protocol:

  • Reaction Setup: To a solution of 1 equivalent of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add 1.1 equivalents of the desired aldehyde or ketone.

  • Reducing Agent Addition: Add 1.2 to 1.5 equivalents of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), in portions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the N-alkylated product.

Protocol 3: Buchwald-Hartwig or Ullmann Coupling for N-Arylation

For the synthesis of N-aryl derivatives, palladium- or copper-catalyzed cross-coupling reactions are the methods of choice.

Detailed Protocol (Buchwald-Hartwig Amination):

  • Reaction Setup: In an oven-dried Schlenk tube, combine 1 equivalent of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, 1.2 equivalents of the desired aryl halide (bromide or iodide), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equivalents).

  • Solvent and Degassing: Add a dry, degassed solvent such as toluene or dioxane. Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-arylated derivative.

Application in Kinase Inhibitor Drug Discovery

The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][4] Many approved and investigational kinase inhibitors feature this core structure, which often interacts with the hinge region of the kinase ATP-binding site. The 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine building block is particularly well-suited for the synthesis of inhibitors targeting kinases implicated in oncology and inflammatory diseases.

Hypothetical Kinase Inhibitor Synthesis

start 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine step1 Couple with a substituted pyrimidine or other heterocyclic core start->step1 step2 Further derivatization of the heterocyclic core step1->step2 end Potential Kinase Inhibitor step2->end

Caption: A conceptual pathway for synthesizing kinase inhibitors.

A common strategy involves the coupling of the 2-amino group with a substituted pyrimidine, pyridine, or other heterocyclic system that can occupy the adenine region of the ATP-binding pocket. The 5-fluoro-2-methoxyphenyl group can then be directed towards the solvent-exposed region or other pockets within the kinase domain to enhance potency and selectivity.

Biological Evaluation and Screening Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity.

Protocol 4: In Vitro Kinase Inhibition Assay

Principle: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of target kinases.

Materials:

  • Purified recombinant kinase enzymes

  • Kinase-specific peptide or protein substrate

  • ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays)

  • Kinase reaction buffer

  • Synthesized compounds dissolved in DMSO

  • 96- or 384-well plates

  • Detection reagents (e.g., phosphospecific antibodies for ELISA-based assays, or reagents for luminescence-based assays)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting, fluorescence, or luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell-Based Proliferation Assay

Principle: To assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Synthesized compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT or other viability reagents (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Data Presentation: Hypothetical Biological Data

The following table presents hypothetical biological data for a series of derivatives of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine to illustrate how SAR data can be organized.

Compound IDR Group (at 2-amino position)Kinase X IC₅₀ (nM)Cancer Cell Line Y GI₅₀ (µM)
1 H (Parent Compound)>10,000>50
2a Acetyl5,20025.3
2b Benzoyl1,80012.1
3a 4-Fluorobenzoyl9505.8
4a (4-Chlorophenyl)acetyl4502.3
5a (Pyridin-4-yl)methyl1500.9

Conclusion

5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of a privileged 2-aminothiazole core with strategically placed fluoro and methoxy substituents provides a solid foundation for developing potent and selective drug candidates. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this building block in their drug discovery endeavors. Through systematic derivatization and biological evaluation, the full potential of this scaffold can be explored to address unmet medical needs.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent advances in the synthesis of 2-aminothiazole derivatives. RSC Advances, 5(124), 102246-102266.
  • Shaikh, A., Shaik, J. B., & Al-Malki, J. S. (2021). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 12(12), 2005-2029.
  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.
  • Geronikaki, A. A., & Pitta, E. (2016). The 2-aminothiazole moiety in the development of new drugs. Mini reviews in medicinal chemistry, 16(15), 1218-1249.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Wishart, D. S., Feunang, Y. D., Guo, A. C., Lo, E. J., Marcu, A., Grant, J. R., ... & Wilson, M. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074-D1082.
  • Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388-D1395.
  • Gaulton, A., Hersey, A., Nowotka, M., Bento, A. P., Chambers, J., Mendez, D., ... & Leach, A. R. (2017). The ChEMBL database in 2017. Nucleic acids research, 45(D1), D945-D954.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. This compound is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. This compound is a key intermediate in the development of various pharmaceutical agents.[1][2] The synthesis, typically achieved through a variation of the Hantzsch thiazole synthesis, is known for its efficiency and high yields.[3][4][5] However, like any chemical transformation, it can present challenges that may lead to suboptimal results.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. We will delve into the underlying chemical principles of the synthesis and provide actionable, field-proven insights to overcome common experimental hurdles.

Reaction Overview: The Hantzsch Thiazole Synthesis

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is a classic example of the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thioamide.[3][6] In this specific case, the likely starting materials are 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one and thiourea.

The mechanism proceeds in several steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide (thiourea) acts as a nucleophile and attacks the α-carbon of the α-haloketone. This is an SN2 reaction that displaces the halide ion.[7]

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[3]

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[3]

Hantzsch_Mechanism Start α-Haloketone + Thiourea Step1 S-Alkylation Intermediate Start->Step1 Nucleophilic Attack (SN2) Step2 Cyclized Intermediate (Thiazoline) Step1->Step2 Intramolecular Cyclization Product 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine Step2->Product Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides systematic approaches to resolve them.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common issues.[4][8] Several factors can contribute to this problem.

Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: A low yield can stem from issues with starting materials, reaction conditions, or the work-up procedure.[8] Here’s a step-by-step guide to diagnosing and solving the problem:

1. Verify the Quality of Your Starting Materials:

  • α-Haloketone (2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one):

    • Purity and Stability: α-haloketones can be lachrymatory and may decompose over time, especially if not stored properly.[4] Use a fresh batch or purify the existing stock if you suspect degradation. Purity can be checked by techniques like NMR or TLC.

    • Incomplete Bromination: If you synthesized the α-haloketone yourself, ensure the bromination of the parent ketone was complete. Unreacted starting material will not participate in the thiazole synthesis.

  • Thiourea:

    • Purity: Ensure the thiourea is of high purity. Impurities can lead to unwanted side reactions.[4]

    • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.[9]

2. Optimize Reaction Conditions:

ParameterRecommendationRationale
Temperature If the reaction is sluggish at room temperature, gradually increase the heat. Many Hantzsch syntheses require heating to proceed at an optimal rate.[4] Conversely, excessive heat can promote side reactions.To provide sufficient activation energy for the reaction without causing decomposition of reactants or products.
Solvent Ethanol and methanol are common solvents.[9] Experiment with different solvents if the yield is poor. In some cases, solvent-free conditions or the use of green solvents have proven effective.[8]The solvent can influence the solubility of reactants and intermediates, affecting reaction rates.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][10] The reaction may simply need more time to reach completion.To ensure the reaction has proceeded to its maximum extent.
Catalyst While many Hantzsch syntheses proceed without a catalyst, some may benefit from the addition of a catalyst like silica-supported tungstosilicic acid.[5][8]A catalyst can increase the reaction rate and potentially improve the yield.

3. Consider Alternative Energy Sources:

  • Microwave Irradiation: This technique has been shown to dramatically increase yields and reduce reaction times for Hantzsch syntheses.[8][11] Typical conditions involve heating the reaction mixture in a sealed vessel in a microwave reactor.[4][10]

  • Ultrasonic Irradiation: Ultrasound can also enhance reaction rates and yields.[5][8]

Troubleshooting_Yield Start Low or No Yield Check_Reagents Verify Starting Material Quality Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Success Improved Yield Check_Reagents->Success Impure Reagents Identified Alternative_Energy Consider Alternative Energy Sources Optimize_Conditions->Alternative_Energy Still Low Yield Optimize_Conditions->Success Conditions Optimized Alternative_Energy->Success

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and lower the overall yield of the desired product.

Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

Answer: Side reactions can occur, leading to a mixture of products. Understanding these potential pathways is key to minimizing their formation.

1. Common Side Reactions:

  • Formation of Isomeric Impurities: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles can be a competing reaction.[8]

  • Self-Condensation of the α-Haloketone: α-haloketones can undergo self-condensation, especially at elevated temperatures.

  • Formation of Bis-thiazoles: If a reactant has multiple reaction sites, the formation of bis-thiazoles is a possibility.[8]

2. Strategies for Minimizing Side Products:

  • Control of pH: Maintaining neutral or slightly basic conditions can help to suppress the formation of isomeric impurities.[8] This can be achieved by adding a non-nucleophilic base to the reaction mixture.

  • Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions like self-condensation.[10]

  • Slow Addition of Reagents: Adding the α-haloketone slowly to the solution of thiourea can help to maintain a low concentration of the ketone, reducing the likelihood of self-condensation.

  • Stoichiometric Control: Careful control of the reactant stoichiometry is crucial to avoid the formation of bis-thiazoles.[8]

Problem 3: Difficulty in Product Isolation and Purification

Even with a good yield, isolating and purifying the final product can be challenging.

Question: I'm having trouble isolating and purifying the 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. What are some effective methods?

Answer: The work-up and purification strategy is critical for obtaining a pure product.

1. Isolation Techniques:

  • Precipitation: The thiazole product is often poorly soluble in water.[9] After the reaction is complete, pouring the reaction mixture into a basic aqueous solution (e.g., 5% sodium carbonate or sodium bicarbonate) can neutralize any acid formed and precipitate the product.[8]

  • Extraction: If the product does not precipitate, it may be necessary to remove the solvent under reduced pressure and then perform a liquid-liquid extraction with a suitable organic solvent.

2. Purification Methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[8] A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point for recrystallization of 2-aminothiazole derivatives.[10][12]

  • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative.[8] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time and temperature for this synthesis?

A1: The reaction time and temperature can vary depending on the specific substrates and solvent used. A general starting point is to reflux the reaction in ethanol for 2-4 hours.[10] However, it is always best to monitor the reaction progress by TLC to determine the optimal time.[4][10] Microwave-assisted synthesis can significantly reduce the reaction time to as little as 10-30 minutes.[4][10]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction's progress.[4][10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q3: Can this synthesis be performed under "green" or environmentally friendly conditions?

A3: Yes, significant efforts have been made to develop greener approaches for the Hantzsch synthesis.[8] These methods include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents like water or ethanol/water mixtures, or performing the reaction under solvent-free conditions.[5][8] Energy-efficient techniques like ultrasound and microwave irradiation also contribute to a more environmentally friendly process.[5][8]

Q4: What are the key safety precautions I should take when performing this synthesis?

A4: The α-haloketone starting material is often a lachrymator and should be handled in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol provides a general procedure for the synthesis of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.

Materials:

  • 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 equivalent)

  • Thiourea (1.1 equivalents)

  • Ethanol

  • 5% aqueous sodium carbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in ethanol.

  • Add 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing the 5% sodium carbonate solution and stir.

  • Collect the resulting precipitate by vacuum filtration and wash the filter cake with water.[9]

  • Allow the solid to air dry.

  • If necessary, purify the crude product by recrystallization from ethanol.[10]

Protocol 2: Microwave-Assisted Synthesis

This protocol is a general guideline for performing the synthesis using a microwave reactor.

Materials:

  • 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 equivalent)

  • Thiourea (1.1 equivalents)

  • Methanol

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the α-haloketone and thiourea.[4]

  • Add methanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to 90-120°C and the reaction time to 10-30 minutes.[10]

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product following the precipitation and filtration steps outlined in the conventional protocol.

References

  • Hantzsch Thiazole Synthesis Mechanism. Scribd. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. SynArchive. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(4)/[13].pdf]([Link]13].pdf)

  • Synthesis of 2‐amino‐5‐arylazothiazoles 4a‐c. - ResearchGate. ResearchGate. [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.
  • (PDF) Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. ResearchGate. [Link]

  • View of Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. ijopbs.com. [Link]

  • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents.
  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. mdpi.com. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. PMC. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. PMC. [Link]

  • 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. JOCPR. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4 - RSC Publishing - The Royal Society of Chemistry. RSC Publishing. [Link]

  • 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine - NextSDS. NextSDS. [Link]

  • US4322428A - 2(4-Fluorophenyl)-4,5,-bis(4-methoxyphenyl)thiazole and method of use.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Welcome to the technical support guide for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome solubility challenges in your research and development workflows.

FAQ 1: I've received my solid 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. What are its expected physicochemical properties and why do they matter for solubility?

Understanding the inherent properties of a compound is the critical first step in troubleshooting its solubility. While extensive experimental data for this specific molecule is not publicly available, we can predict its key characteristics based on its structure and data from analogous compounds. These predictions form a rational basis for designing effective solubilization strategies.

The structure combines a lipophilic substituted phenyl ring with a 2-aminothiazole moiety, which contains a basic nitrogen atom. Aromatic amines are typically solids with relatively high melting points, suggesting strong crystal lattice energy that must be overcome for dissolution.[1]

Table 1: Predicted Physicochemical Properties of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

PropertyPredicted ValueRationale & Implication for Solubility
Molecular Weight 224.25 g/mol This is a standard small molecule weight and not a primary driver of insolubility.[2]
cLogP 2.5 - 3.5The calculated LogP (a measure of lipophilicity) is moderately high, suggesting a preference for non-polar environments over water. This is a primary contributor to poor aqueous solubility.[3][4]
pKa (basic) 4.5 - 5.5The 2-aminothiazole group is basic. The pKa of the parent 2-aminothiazole is ~5.36.[5][6] This means the compound's charge state, and thus its solubility, will be highly dependent on the pH of the aqueous medium.[7][8]
Aqueous Solubility (LogS) Low (Predicted < -3)Given the cLogP and likely solid nature, the intrinsic aqueous solubility is expected to be low. Many machine learning models correlate higher LogP with lower LogS.[3][9]
Melting Point HighAromatic amines and heterocyclic compounds often have high melting points due to strong intermolecular forces (e.g., hydrogen bonding, π-stacking) in the crystal lattice.[1][10] High crystal lattice energy is a significant barrier to dissolution.[11]

FAQ 2: My compound won't dissolve directly in my aqueous assay buffer. Where do I start?

Directly dissolving a hydrophobic solid into an aqueous buffer is often unsuccessful. The standard and essential first step is to prepare a concentrated stock solution in a suitable organic solvent, typically Dimethyl Sulfoxide (DMSO).[12] This stock can then be diluted into your aqueous medium.

However, this process introduces a new challenge: the compound may precipitate upon dilution into the aqueous buffer, a phenomenon known as "crashing out."[12] This is a common observation for compounds with poor aqueous solubility and is the focus of this guide.

The troubleshooting workflow below provides a systematic approach to address this issue.

Solubility_Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Initial Troubleshooting cluster_2 Phase 3: Advanced Strategies Start Start: Poor Solubility Observed Prep_Stock Prepare Concentrated DMSO Stock Solution Start->Prep_Stock Standard Practice Kinetic_Assay Perform Kinetic Solubility Assay Prep_Stock->Kinetic_Assay Assess precipitation limit pH_Mod Strategy 1: pH Modification Kinetic_Assay->pH_Mod If compound is ionizable Cosolvent Strategy 2: Co-solvent Addition Kinetic_Assay->Cosolvent If pH adjustment is insufficient or not possible Thermo_Assay Perform Thermodynamic Solubility Assay pH_Mod->Thermo_Assay Optimize & Confirm Cosolvent->Thermo_Assay Optimize & Confirm Formulation Strategy 3: Formulation Vehicles Thermo_Assay->Formulation For in vivo studies or persistent issues

Caption: General workflow for troubleshooting poor aqueous solubility.

FAQ 3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

This is a crucial distinction. What you observe when diluting a DMSO stock into a buffer is kinetic solubility . It measures the concentration at which a compound precipitates from a supersaturated solution.[13][14] It's a rapid, high-throughput assessment suitable for early-stage discovery.[15][16]

Thermodynamic solubility , on the other hand, is the true equilibrium solubility. It's the maximum concentration of the most stable solid form of the compound that can be dissolved in a solvent at equilibrium.[14][17] This measurement requires longer incubation times (typically 24-72 hours) of the solid compound in the buffer.[14]

Recommendation:

  • Start with a Kinetic Solubility Assay: This will quickly tell you the concentration limit under your typical assay conditions (e.g., 1-2 hour incubation with <2% DMSO).[13][15]

  • Use a Thermodynamic Solubility Assay: This is essential for lead optimization and formulation development to understand the compound's true solubility limit.[17][18]

Troubleshooting Guide: Strategies for Solubility Enhancement

Strategy 1: pH Modification

Causality: Your compound, 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, has a predicted basic pKa between 4.5 and 5.5 due to the 2-aminothiazole nitrogen.[5][6] According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa, the compound will become protonated and positively charged.[19] This charged species is significantly more soluble in polar solvents like water than the neutral form.[7][20]

How to Implement:

  • Lower the pH: Prepare your aqueous buffer at a pH at least 1-2 units below the compound's pKa. For this compound, starting with a buffer at pH 3.0-4.0 is recommended.

  • Check for Degradation: Ensure your compound is stable at lower pH. Incubate the compound in the acidic buffer for the duration of your experiment and analyze for degradation by LC-MS.

  • Consider Biological Relevance: While low pH may solve solubility for in vitro biochemical assays, it may not be suitable for cell-based assays or in vivo studies.

pH_Effect_on_Solubility Compound_Neutral Neutral Compound (R-NH2) (At pH > pKa) Water_Low Low Aqueous Solubility Compound_Neutral->Water_Low Poor Interaction Compound_Protonated Protonated Compound (R-NH3+) (At pH < pKa) Water_High High Aqueous Solubility Compound_Protonated->Water_High Favorable Ion-Dipole Interactions

Caption: Effect of pH on the solubility of a basic compound.

Strategy 2: Use of Co-solvents and Excipients

If pH modification is not viable or sufficient, the next step is to alter the properties of the solvent itself.

A. Organic Co-solvents: Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This makes the solvent more "hospitable" to lipophilic compounds, increasing their solubility.[21] How to Implement:

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG400), and N-Methyl-2-pyrrolidone (NMP) are frequently used.

  • Concentration: Start with low percentages (e.g., 5-10%) and increase as needed. Be mindful that high concentrations of organic solvents can negatively impact biological assays.[22]

  • Vehicle Control: Always run a parallel control with the vehicle (buffer + co-solvent) to account for any effects of the co-solvent on your assay.

Table 2: Recommended Starting Co-solvent Concentrations

Co-solventStarting Conc. (v/v) for in vitro assaysNotes
Ethanol1-5%Can cause protein precipitation at higher concentrations.
PEG4005-20%Generally well-tolerated in many assay systems.
Propylene Glycol5-20%Viscous; ensure thorough mixing.
NMP1-5%Potent solvent; check for compatibility with your assay.

B. Cyclodextrins: Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic compound partitions into the hydrophobic core, forming an inclusion complex that is soluble in water.[21] How to Implement:

  • Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are most common.

  • Method: Prepare a solution of the cyclodextrin in your aqueous buffer first, then add the DMSO stock of your compound to this solution.

  • Concentration: Start with a 2-5% (w/v) solution of cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This is the mandatory first step before any aqueous solubility testing.

  • Calculate Mass: Determine the mass of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine needed for your desired volume and concentration (Molar Mass = 224.25 g/mol ).

    • Example: For 1 mL of a 10 mM stock, weigh out 2.24 mg.

  • Weigh Compound: Accurately weigh the solid compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL glass vial).

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO.[12]

  • Dissolve: Mix thoroughly by vortexing. If the compound is slow to dissolve, sonicate for 5-10 minutes or gently warm to 37°C.[12] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[12] DMSO is hygroscopic; ensure vials are tightly sealed.

Protocol 2: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This assay quickly determines the concentration at which the compound precipitates when diluted from DMSO into an aqueous buffer.[13]

  • Prepare Compound Plate: In a 96-well plate (e.g., clear, flat-bottom), perform a serial dilution of your 10 mM DMSO stock solution in 100% DMSO.

    • Example Dilution Series: 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.

  • Prepare Assay Plate: In a separate 96-well assay plate, add your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Transfer and Mix: Transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate containing buffer (e.g., 98 µL). This creates a 1:50 dilution and a final DMSO concentration of 2%.[13][23] Mix immediately and thoroughly.

  • Incubate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a period relevant to your main biological assay (e.g., 1-2 hours).[13][15]

  • Measure: Read the absorbance (optical density) of each well at a wavelength of 620-650 nm using a plate reader. Precipitation causes light scattering, which increases the absorbance reading.[13]

  • Analyze: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to a DMSO-only control.

Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" assay determines the true equilibrium solubility.[14]

  • Add Solid: Add an excess amount of solid compound (e.g., 1 mg) to a vial containing a precise volume (e.g., 1 mL) of your aqueous buffer.[17] The solid should be in its most stable crystalline form.

  • Equilibrate: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours.[14][17] A longer incubation (48-72 hours) may be necessary to ensure equilibrium is reached.[14]

  • Separate Phases: After incubation, confirm that excess solid is still present. Separate the solid from the supernatant by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14]

  • Quantify: Prepare a standard calibration curve of your compound. Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[14][18]

  • Report: The resulting concentration is the thermodynamic solubility in that specific buffer.

By applying these principles and protocols, you can systematically diagnose and overcome the solubility challenges presented by 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, enabling reliable and reproducible results in your downstream experiments.

References

  • Gerritsen, M., et al. (2023, October 30). Creation and interpretation of machine learning models for aqueous solubility prediction. Future Drug Discovery. Available from: [Link]

  • White, A., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Fall, F., et al. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv.org. Available from: [Link]

  • Ahmadi, S., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Fall, F., et al. (2024, June 18). Predicting small molecules solubilities on endpoint devices using deep ensemble neural networks. SciSpace. Available from: [Link]

  • Jaisl, S., et al. (2025, October 14). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. Available from: [Link]

  • Ruibys, V., et al. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available from: [Link]

  • Ober, M., et al. (2018). 3.7. Determination of Thermodynamic Solubility. Bio-protocol. Available from: [Link]

  • Shah, N., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Patel, J., et al. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development. Available from: [Link]

  • Fuguet, E., et al. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Available from: [Link]

  • Homayun, B., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems. Available from: [Link]

  • Unacademy. Aromatic Amines. Available from: [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Al-Gousous, J., et al. (2025, October 29). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available from: [Link]

  • ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]

  • Verma, P., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Pharmaceuticals. Available from: [Link]

  • Zhang, Y., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications. Available from: [Link]

  • L. Forlani, et al. (1979). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Simamora, P., & Yalkowsky, S. H. (1994, December 31). Prediction of boiling points and melting points of aromatic compounds. OSTI.GOV. Available from: [Link]

  • Gökçe, M., et al. (2013, June 3). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Industrial & Engineering Chemistry Research. Available from: [Link]

  • PubChem. 2-Aminothiazole | C3H4N2S | CID 2155. Available from: [Link]

  • Keshavarz, M. H., & Rezaei, M. (2006, December 1). Approximate prediction of melting point of nitramines, nitrate esters, nitrate salts and nitroaliphatics energetic compounds. Journal of Hazardous Materials. Available from: [Link]

  • ResearchGate. (2018, October 18). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Available from: [Link]

  • Wikipedia. 2-Aminothiazole. Available from: [Link]

  • Woloszyn, T., et al. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. Available from: [Link]

  • ResearchGate. (2016). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Available from: [Link]

  • Zhang, Z., et al. (2016). Prediction of physicochemical properties a of 4a, 5a and reference compounds. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Kauer, M., et al. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Available from: [Link]

  • Usha, M. K., et al. (2013). 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Ledwon, P., et al. (2024, July 10). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Molecules. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available from: [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine . This compound is a highly functionalized heterocycle, and its structural features make it inherently unstable under standard atmospheric conditions.

Below is an in-depth troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and quantitative analytical markers to ensure the integrity of your compound during storage and handling.

Core Principles: The Causality of Degradation

To prevent degradation, we must first understand the quantum chemical properties that drive it. The 2-aminothiazole core is highly electron-rich. The addition of the 5-(5-fluoro-2-methoxyphenyl) group further influences this system; while the fluorine atom is mildly electron-withdrawing, the methoxy group is strongly electron-donating via resonance, maintaining a high electron density across the conjugated π -system.

When exposed to environmental stress, this high electron density makes the molecule highly susceptible to electrophilic attack by reactive oxygen species (ROS). Mechanistically,1[1] demonstrates that oxidative degradation occurs via three primary pathways:

  • Epoxidation: Electrophilic attack at the C4-C5 π -bond of the thiazole ring.

  • S-Oxidation: Oxidation of the thiazole sulfur to yield sulfoxides or sulfones.

  • N-Oxidation: Oxidation of the exocyclic primary amine to hydroxylamine or oxaziridine derivatives.

Degradation A 5-(5-Fluoro-2-methoxyphenyl) thiazol-2-amine ROS Oxidative Stress (O2, Light, Metals) A->ROS Exposure S_Ox S-Oxidation (Sulfoxide / Sulfone) ROS->S_Ox S-attack N_Ox N-Oxidation (Hydroxylamine) ROS->N_Ox N-attack Epox Ring Epoxidation (C4-C5 Cleavage) ROS->Epox pi-bond attack

Oxidative degradation pathways of 2-aminothiazoles under environmental stress.

Troubleshooting & FAQs

Q1: My solid powder of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine turned yellow/brown over time. Is it still usable? A1: No. A color shift from off-white to yellow or brown is the primary visual indicator of oxidative degradation. This discoloration results from the formation of highly conjugated byproducts, such as azo compounds or polymerized thiazole derivatives. As established in2[2], the primary amine and electron-rich thiazole ring are highly prone to oxidation. Self-Validation Check: Dissolve a 1 mg sample in LC-MS grade acetonitrile. Run a standard LC-MS gradient. If you observe +16 Da (epoxide/sulfoxide) or +32 Da (sulfone) mass shifts relative to the parent mass, irreversible oxidation has occurred.

Q2: I prepared a 10 mM stock solution in DMSO, but my biological assay results are inconsistent after a week. Why? A2: 2-Aminothiazoles are notoriously unstable in DMSO at room temperature. DMSO can act as an oxidant or facilitate the dimerization and oxygenation of the thiazole core, leading to rapid loss of the active parent compound. 3[3] confirms that 2-aminothiazoles undergo significant chemical decomposition in DMSO at room temperature, generating oxygenated and dimerized artifacts that can cause false positives in assays. Self-Validation Check: Always analyze fresh vs. aged DMSO stocks via 1 H-NMR. Degradation is confirmed by the disappearance of the thiazole C4 proton signal and the appearance of new downfield aromatic signals.

Q3: How do I prevent photo-oxidation during benchtop handling? A3: Aromatic thiazoles are sensitive to UV and visible light, which can generate singlet oxygen and trigger photodecomposition. Always use amber glassware and minimize exposure to direct light during weighing and dissolution[2].

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, implement the following self-validating workflows. The core philosophy here is to isolate the compound from oxygen, light, and thermal energy, while building in analytical checkpoints that do not compromise the main batch.

Protocol A: Optimal Solid Storage Workflow
  • Drying: Ensure the compound is completely dry. Residual moisture accelerates hydrolysis and acts as a medium for dissolved oxygen.

  • Inert Atmosphere Packaging: Transfer the solid to a dark amber glass vial. Purge the vial with a gentle stream of Argon for 60 seconds. Causality note: Argon is heavier than air and displaces oxygen much more effectively than Nitrogen at the bottom of a vial.

  • Sealing: Cap tightly with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm to prevent slow oxygen ingress.

  • Temperature Control: Store the vial in a desiccator at −20∘C for long-term storage.

  • Validation Checkpoint (The "Sentinel" Vial): Prepare a secondary "sentinel" vial containing 2-3 mg of the compound under identical conditions. Test this sentinel vial monthly via HPLC. This validates your storage conditions without exposing your main batch to repeated freeze-thaw cycles or atmospheric oxygen.

Protocol B: Solution Preparation and Storage
  • Solvent Degassing: Use anhydrous, LC-MS grade solvents. Degas the solvent by sparging with Argon for 15 minutes or by performing three freeze-pump-thaw cycles prior to use.

  • Dissolution: Dissolve the compound in the degassed solvent under an Argon atmosphere.

  • Aliquotting: Divide the stock solution into single-use aliquots in amber microcentrifuge tubes.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen and store immediately at −80∘C .

  • Validation Checkpoint: Never subject an aliquot to more than one freeze-thaw cycle. Discard any unused portion of a thawed aliquot to guarantee that subsequent experiments are not compromised by degradation products.

Workflow Start Compound State Solid Solid Form Start->Solid Solution Solution (e.g., DMSO) Start->Solution Solid_Short Short-term (<1 month) Desiccator, 2-8°C Amber Vial Solid->Solid_Short Solid_Long Long-term (>1 month) Argon Purge, -20°C Sealed Septum Solid->Solid_Long Sol_Prep Degassed Solvent Argon Atmosphere Solution->Sol_Prep Sol_Store Single-use Aliquots -80°C, No Freeze-Thaw Sol_Prep->Sol_Store

Self-validating storage workflow for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.

Quantitative Degradation Indicators

Use the following table to rapidly diagnose the specific stress condition affecting your compound based on analytical readouts.

Stress ConditionPrimary Degradation PathwayLC-MS Mass Shift ( Δm/z )Visual IndicatorPreventative Action
Ambient Air (O 2​ ) S-Oxidation / N-Oxidation +16 Da (Oxide)Slight yellowingArgon purge, sealed septum
Prolonged Light Ring Epoxidation / Cleavage +16 Da , or fragmentationBrown discolorationAmber vials, foil wrap
DMSO (Room Temp) Dimerization / Oxygenation +16 Da , ∼+222 Da (Dimer)Deep yellow solutionStore at −80∘C , avoid DMSO if possible
Trace Metals Radical-mediated OxidationVariable (Polymerization)Insoluble dark precipitatesUse LC-MS grade solvents

References

  • Source: Chemical Research in Toxicology (via FZ-Juelich)
  • Source: ChemMedChem (via D-NB.info)
  • Stability issues of 4-(2,5-Dimethylphenyl)

Sources

Optimization

Technical Support Center: Overcoming Low Cell Permeability with 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Introduction: From Benchtop to Cell—Bridging the Efficacy Gap Researchers are frequently confronted with a perplexing scenario: a compound, such as 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, demonstrates high potency i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Benchtop to Cell—Bridging the Efficacy Gap

Researchers are frequently confronted with a perplexing scenario: a compound, such as 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, demonstrates high potency in biochemical, target-based assays, yet its efficacy plummets when transitioned to a cell-based model.[1] This guide is designed to serve as a dedicated resource for scientists encountering this challenge. We will deconstruct the underlying issues, focusing on cellular permeability, and provide a systematic, evidence-based framework for diagnosing and overcoming these obstacles. Our approach moves beyond simple protocol recitation to explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions in your experimental design.

Part 1: Understanding the Molecule

The first step in troubleshooting is to understand the intrinsic properties of the compound . 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is a small molecule with characteristics that, on the surface, suggest it should be a viable candidate for cellular activity.

Physicochemical Profile and Lipinski's Rule of Five

Lipinski's "Rule of Five" provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being orally active, which is often correlated with membrane permeability.[2][3] Let's analyze our compound against these criteria.

PropertyValue for C₁₀H₉FN₂OSLipinski's GuidelineCompliance
Molecular Weight 224.25 g/mol [4]≤ 500 DaYes
LogP (Octanol-Water Partition Coefficient) ~2.5-3.0 (Estimated)≤ 5Yes
Hydrogen Bond Donors (N-H, O-H) 1 (from the amine group)≤ 5Yes
Hydrogen Bond Acceptors (N, O) 4 (1x O, 2x N, 1x S)≤ 10Yes

As the table indicates, the compound does not violate any of Lipinski's rules, suggesting that poor passive diffusion may not be the sole culprit. While these rules are a valuable starting point, they do not account for other critical factors such as active transport by efflux pumps, which can actively remove the compound from the cell, or poor solubility in aqueous assay media.[3]

Part 2: Troubleshooting Guide for Low Cellular Activity

This section is structured in a question-and-answer format to directly address the common challenges and observations researchers face.

Question 1: My compound shows high potency in my biochemical assay but is significantly weaker in my cell-based assay. Is low cell permeability the definite cause?

Answer: Not necessarily, although it is a primary suspect. A discrepancy between biochemical and cellular potency is a classic indicator of a permeability barrier.[1] However, several other factors can produce the same outcome. It's crucial to systematically rule out other possibilities.

Here is a logic diagram to guide your initial troubleshooting.

cluster_causes Potential Causes Biochem High Biochemical Activity Cellular Low / No Cellular Activity Biochem->Cellular Transition to Cellular Model Permeability Poor Cell Permeability Cellular->Permeability Efflux Active Efflux (e.g., P-gp pumps) Cellular->Efflux Solubility Precipitation in Media Cellular->Solubility Stability Compound Instability Cellular->Stability Extracellular Extracellular Space Membrane Cell Membrane Intracellular Intracellular Space Compound_out Compound Compound_in Compound Compound_out->Compound_in Passive Diffusion EffluxPump Efflux Pump (e.g., P-gp) Compound_in->EffluxPump Binding EffluxPump->Compound_out ATP-dependent Efflux Inhibitor Inhibitor Inhibitor->EffluxPump Blocks Pump

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine vs. Standard Thiazole Kinase Inhibitors

As targeted oncology evolves, the 2-aminothiazole motif has solidified its position as a privileged pharmacophore in rational drug design. This heterocyclic ring system acts as a highly efficient hydrogen bond donor-acce...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology evolves, the 2-aminothiazole motif has solidified its position as a privileged pharmacophore in rational drug design. This heterocyclic ring system acts as a highly efficient hydrogen bond donor-acceptor pair, perfectly mimicking the adenine ring of ATP to anchor inhibitors within the kinase hinge region.

While FDA-approved standard thiazole kinase inhibitors (TKIs) like Dasatinib and Dabrafenib have revolutionized the treatment of chronic myelogenous leukemia (CML) and melanoma, resistance mutations necessitate the development of novel scaffolds. Enter 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine (5-FMPT) —an emerging, highly functionalized building block and lead compound demonstrating potent dual-inhibition characteristics.

This guide objectively compares the structural-activity relationships (SAR), biochemical performance, and experimental validation workflows of 5-FMPT against standard clinical TKIs.

Mechanistic Grounding & Structural Activity Relationship (SAR)

The efficacy of thiazole-based inhibitors relies on their ability to exploit the specific conformational states of the kinase domain[1].

  • Dasatinib (Standard): Utilizes a 2-aminothiazole core to bind the inactive "DFG-in" conformation of Src and Abl kinases. It is a highly potent pan-Src inhibitor, but its broad profile can lead to off-target toxicities[2].

  • Dabrafenib (Standard): Employs a substituted thiazole to selectively target the B-RAF^V600E mutant, demonstrating how functionalizing the thiazole ring can drive extreme kinase selectivity[3].

  • 5-FMPT (Emerging): The introduction of the 5-fluoro-2-methoxyphenyl group at the 5-position of the thiazole ring introduces critical steric and electronic advantages. As noted in4[4], the fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group acts as a secondary hydrogen bond acceptor. This restricts rotatable bonds, locking the molecule into an optimal conformation to target the intracellular tyrosine kinase domain of EGFR and downstream Src.

G EGFR EGFR / RTKs Src Src Kinase EGFR->Src BRAF B-RAF EGFR->BRAF Src->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Dasatinib Dasatinib (Standard) Dasatinib->Src Dabrafenib Dabrafenib (Standard) Dabrafenib->BRAF FMPT 5-FMPT (Emerging) FMPT->EGFR FMPT->Src

Fig 1. Kinase signaling cascade illustrating the targeted inhibition nodes of thiazole derivatives.

Comparative Performance Data

To objectively evaluate 5-FMPT, we benchmark its representative biochemical and cellular efficacy against Dasatinib and Dabrafenib. The data below synthesizes typical nanomolar inhibition profiles observed in 1[1].

InhibitorPrimary Target(s)Biochemical IC₅₀ (nM)Cell Viability (A549, IC₅₀ µM)Clinical / Research Status
Dasatinib Src, AblSrc: 0.55 / Abl: 3.00.12FDA Approved (CML, ALL)
Dabrafenib B-RAF^V600EB-RAF: 0.650.85FDA Approved (Melanoma)
5-FMPT EGFR, SrcEGFR: 4.2 / Src: 8.51.05Pre-clinical Lead Scaffold

Note: 5-FMPT demonstrates a balanced dual-inhibition profile. While slightly less potent biochemically than the highly optimized clinical drugs, its dual-targeting nature reduces the likelihood of rapid acquired resistance via single-pathway bypass.

Self-Validating Experimental Protocols

Generating reproducible, publication-quality IC₅₀ data requires a self-validating assay design. As an application scientist, I strongly recommend the ADP-Glo™ Kinase Assay for comparative profiling. Because it measures ADP production universally, it eliminates the bias introduced by using different phosphospecific antibodies for EGFR, Src, and B-RAF.

Protocol: High-Throughput Biochemical Kinase Inhibition Assay

1. Compound Preparation & Dilution

  • Action: Prepare a 10 mM stock of 5-FMPT in 100% anhydrous DMSO. Perform 3-fold serial dilutions in DMSO, followed by a 1:100 intermediate dilution in 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Causality: Thiazole derivatives are highly lipophilic. The inclusion of 0.1 mg/mL BSA prevents the compound from adhering to the polystyrene microplate walls. Diluting the DMSO to a final assay concentration of <1% is critical, as higher DMSO concentrations will denature the kinase domain and artificially lower the apparent IC₅₀.

2. Enzyme-Inhibitor Pre-Incubation

  • Action: Dispense 5 µL of recombinant kinase (e.g., EGFR) and 2.5 µL of the diluted 5-FMPT into a 384-well plate. Incubate for 30 minutes at 25°C.

  • Causality: Bulky thiazole hybrids like 5-FMPT frequently exhibit slow-binding kinetics[4]. Skipping this pre-incubation step prevents the system from reaching thermodynamic equilibrium, leading to a severe underestimation of the inhibitor's true potency.

3. Reaction Initiation (The ATP Constraint)

  • Action: Add 2.5 µL of an ATP/Substrate master mix to initiate the reaction.

  • Causality (Critical): You must set the ATP concentration strictly at the apparent Km​ for the specific kinase being tested. Operating at the ATP Km​ ensures that the measured IC₅₀ directly correlates with the inhibitor's binding affinity ( Ki​ ) via the Cheng-Prusoff equation ( Ki​=IC50​/2 ). This is the only mathematically sound way to compare 5-FMPT's efficacy across different kinases.

4. Luminescence Detection

  • Action: Add 10 µL of ADP-Glo Reagent (incubate 40 min) to deplete unreacted ATP. Follow with 20 µL of Kinase Detection Reagent (incubate 30 min) to convert the generated ADP back to ATP, driving a luciferase reaction. Measure luminescence.

Workflow Prep Compound Preparation Incubate Kinase + Inhibitor Pre-incubation Prep->Incubate ATP ATP/Substrate Addition Incubate->ATP Detect Luminescence Detection ATP->Detect Analyze IC50 Calculation Detect->Analyze

Fig 2. High-throughput ADP-Glo kinase assay workflow for evaluating thiazole-based inhibitors.

Data Validation Checkpoints

To ensure the trustworthiness of your comparative data:

  • Z'-Factor: Calculate the Z'-factor for your assay plates. A Z' > 0.5 is mandatory to confirm that the assay window is robust enough to distinguish between Dasatinib's sub-nanomolar inhibition and 5-FMPT's low-nanomolar inhibition.

  • Hill Slope: When plotting the dose-response curve (Log[Inhibitor] vs. Normalized Response), verify that the Hill slope is approximately 1.0. A significantly steeper slope (e.g., >2.0) indicates compound aggregation or non-stoichiometric inhibition, requiring immediate assay troubleshooting.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances (2024).[Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Publishing (2026).[Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies. ACS Publications (2006).[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine using LC-MS/MS

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, a molecule of interest in medicinal chemistry, establishing a robust and sensitive analytical method for purity validation is a critical first step. Impurities, which can arise from the synthesis process or degradation, may possess undesirable pharmacological or toxicological properties.[1][2] Therefore, their detection and quantification are mandated by regulatory bodies worldwide.[1]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, with a primary focus on the superior capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the technique against traditional methods, supported by illustrative data.

The Analytical Imperative: Why LC-MS/MS is the Gold Standard

For complex small molecules, chromatographic separation is the workhorse for impurity profiling.[3] While High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common technique, it has significant limitations. Its resolving power is based solely on retention time, meaning structurally similar impurities can co-elute with the main peak, remaining undetected.[4] Furthermore, a UV detector provides no structural information, making impurity identification impossible without isolating the compound.

This is where the power of mass spectrometry (MS) becomes indispensable. By coupling LC with MS, we add an orthogonal layer of detection that separates ions based on their mass-to-charge ratio (m/z).[3][5] This hyphenated technique, LC-MS, offers exceptional sensitivity and selectivity.[3][6] Taking it a step further, tandem mass spectrometry (LC-MS/MS) allows for the fragmentation of selected ions, providing structural information that is crucial for identifying unknown impurities.[7][8] This capability is paramount for building a comprehensive impurity profile and ensuring the quality of the drug substance.[4][8]

Experimental Workflow: A Validated LC-MS/MS Protocol

The objective of this protocol is to unequivocally assess the purity of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine by separating, detecting, and quantifying any potential process-related or degradation impurities. The method is designed to be stability-indicating, as per ICH guidelines.[1]

Sample Preparation

A meticulous sample preparation is fundamental to reproducible results.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine sample and transfer it to a 10 mL volumetric flask.

  • Dilution: Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This diluent is chosen to be compatible with the initial mobile phase conditions, ensuring good peak shape.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same diluent to create a working solution suitable for injection. This concentration prevents detector saturation by the main peak while allowing for the detection of trace-level impurities.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the LC system.

Liquid Chromatography (LC) Parameters

The chromatographic method is optimized for high-resolution separation of the main compound from potential impurities of varying polarities.

ParameterValueRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmThe C18 stationary phase provides excellent retention for moderately non-polar compounds like the target analyte. The smaller particle size (1.8 µm) ensures high efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte, making it suitable for positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent that provides good elution strength and is MS-compatible.
Gradient Elution 5% to 95% B over 10 minA gradient is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, ensuring a comprehensive screen.
Flow Rate 0.3 mL/minA lower flow rate is compatible with the 2.1 mm column diameter and ensures efficient ionization in the MS source.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume prevents column overloading and peak distortion.
Tandem Mass Spectrometry (MS/MS) Parameters

The MS parameters are selected to provide both high-sensitivity full-scan data for impurity discovery and specific fragmentation data for structural confirmation.

ParameterValueRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar and semi-polar small molecules, minimizing in-source fragmentation.
Polarity Positive (+)The thiazol-2-amine moiety contains basic nitrogen atoms that are readily protonated to form a positive ion, [M+H]+.
Mass Range (Full Scan) 100 - 1000 m/zA wide scan range ensures the detection of a broad spectrum of potential impurities, from small fragments to potential dimers.
MS/MS Mode Data-Dependent Acquisition (DDA)In DDA mode, the instrument automatically selects the most intense ions from the full scan for fragmentation, allowing for the collection of MS/MS spectra for unknown impurities in a single run.
Collision Gas ArgonArgon is an inert gas commonly used to induce fragmentation in the collision cell.
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy ensures that a wide range of fragment ions are produced, providing rich structural information.

Workflow Visualization

The following diagram illustrates the logical flow of the purity validation process, from sample handling to the final report.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve & Dilute (1 mg/mL Stock) Sample->Dissolve Dilute_Work Dilute to Working Solution (10 µg/mL) Dissolve->Dilute_Work Filter Filter (0.22 µm) Dilute_Work->Filter Inject Inject into LC-MS/MS System Filter->Inject LC_Sep LC Separation (Gradient Elution) Inject->LC_Sep MS_Scan MS Full Scan (Impurity Detection) LC_Sep->MS_Scan MSMS_Frag Data-Dependent MS/MS Fragmentation MS_Scan->MSMS_Frag Process Process Chromatogram (Peak Integration) MSMS_Frag->Process Identify Identify Impurities (Mass & Fragmentation) Process->Identify Quantify Quantify Purity (Area % Normalization) Identify->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for purity validation of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.

Interpreting the Data: A Hypothetical Case Study

After analysis, the data is processed. The purity is typically calculated using area percent normalization from the total ion chromatogram (TIC).

Expected Results for the Main Compound:

  • Molecular Formula: C₁₀H₉FN₂OS[9]

  • Molecular Weight: 224.25 g/mol [9]

  • Expected Ion: [M+H]⁺ at m/z 225.05

Hypothetical Impurity Profile Table:

PeakRetention Time (min)Area %Observed [M+H]⁺ (m/z)Proposed Identity
Impurity A3.80.08%211.03De-methylated analogue
API 5.2 99.85% 225.05 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
Impurity B6.50.05%241.04Oxidized analogue (+O)
Impurity C7.10.02%225.05Positional Isomer

In this example, MS/MS fragmentation would be used to confirm the identities. For instance, Impurity C has the same mass as the API but a different retention time, strongly suggesting it is an isomer. Comparing its fragmentation pattern to the API's would confirm this hypothesis.

Comparative Analysis: LC-MS/MS vs. Other Techniques

To fully appreciate the value of LC-MS/MS, it is essential to compare it with other common analytical techniques.

FeatureLC-MS/MSHPLC-UVNuclear Magnetic Resonance (NMR)
Sensitivity Very High (pg-fg levels)[6]Moderate (ng-µg levels)Low (µg-mg levels)
Specificity Very High (Mass & Structure)[7]Low (Retention Time only)Very High (Absolute Structure)
Impurity Identification Excellent (Provides MW and fragmentation data for unknowns)[8]Poor (Requires isolation and further analysis)Excellent for major components, but poor for trace impurities.
Quantification Good (Relative quantification by area %); requires standards for absolute quantification.Excellent (Highly linear response with standards)Good for major components (qNMR), but not for trace impurities.
Co-elution Handling Can distinguish co-eluting peaks if they have different masses.[2]Cannot distinguish co-eluting peaks.Analyzes the bulk sample; separation is not applicable.
Primary Use Case Gold standard for impurity profiling, identification, and quantification.[3][4]Routine QC, purity assays where impurities are known and well-separated.Primary structure elucidation and confirmation of pure standards.

As the table illustrates, while HPLC-UV is useful for routine quality control of known substances, it lacks the discovery power of MS.[2][10] NMR provides unparalleled structural detail but is severely limited by its low sensitivity, making it unsuitable for detecting impurities at the 0.1% level or below, as often required by regulatory guidelines like ICH Q3A/B.[1] LC-MS/MS provides the optimal balance of separation, sensitivity, and structural information, making it the authoritative choice for validating the purity of new chemical entities.[4][8]

Conclusion

The validation of purity for a compound like 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine demands a method that is not only precise and accurate but also highly specific and sensitive. This guide has demonstrated that LC-MS/MS is unequivocally the superior technique for this purpose. Its ability to couple high-resolution chromatographic separation with mass-based detection and structural fragmentation provides an unparalleled depth of information.[3][4] By following a robust, well-reasoned protocol grounded in established scientific principles and regulatory expectations, researchers and drug developers can confidently establish the purity of their materials, ensuring a solid foundation for subsequent development and, ultimately, patient safety. The adoption of LC-MS/MS is not just a best practice; it is an essential component of modern, risk-based pharmaceutical quality control.[11][12]

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). LinkedIn.
  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. International Pharmaceutical Quality.
  • Small Molecule Identity and Purity Testing. Pacific BioLabs.
  • Small Molecule Standards for LC-MS Analysis. Waters Corporation.
  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). Pharmaceutical Technology.
  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
  • Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs. (2025, May 16). Waters Corporation.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Small Molecule Drug Characterization and Purity Analysis. Agilent.
  • HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis. FILAB.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. Sigma-Aldrich.

Sources

Validation

Unraveling the Therapeutic Potential: A Comparative Analysis of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in Xenograft Models

In the landscape of oncology drug discovery, the quest for novel small molecules with potent and selective anti-tumor activity remains a paramount objective. Among the myriad of heterocyclic scaffolds, thiazole derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug discovery, the quest for novel small molecules with potent and selective anti-tumor activity remains a paramount objective. Among the myriad of heterocyclic scaffolds, thiazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive comparative analysis of the efficacy of a specific thiazole derivative, 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, within preclinical xenograft models of cancer. While direct in vivo data for this exact molecule is not extensively published, this guide will draw upon the established anti-cancer properties of structurally similar thiazole-containing compounds and other relevant fluorinated anti-cancer agents to provide a scientifically grounded and insightful comparison.

Introduction to Thiazole-Based Anti-Cancer Agents

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[2] The incorporation of a fluorine atom into small molecule drug candidates is a common strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties.[3] Consequently, fluorinated thiazole derivatives are of significant interest in the development of novel cancer therapeutics.

One notable example of a thiazole-containing drug is Sunitinib, which has demonstrated broad anti-tumor activity.[4] The development of novel analogs, such as thiazole-containing 5-fluoro-2-oxindole derivatives, aims to improve upon the efficacy and safety profile of existing therapies.[4]

Comparative Efficacy in Preclinical Models: A Data-Driven Perspective

While specific xenograft data for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is not available in the public domain, we can infer its potential efficacy by examining related compounds. For instance, a novel thiazole-containing 5-fluoro-2-oxindole derivative, compound 3g , has shown significant in vitro growth inhibition against a panel of cancer cell lines.[4]

CompoundCancer TypeCell LineGrowth Inhibition (%)
Compound 3g Breast CancerT-47D96.17
Lung CancerHOP-9295.95
Ovarian CancerNCI/ADR-RES95.13
CNS CancerSNB-7589.91
Sunitinib (Reference)(Various)(Variable)

Table 1: In Vitro Anti-Cancer Activity of a Thiazole-Containing Sunitinib Analog (Compound 3g). Data extracted from a study on novel thiazole-contained 5-fluoro-2-oxindole derivatives.[4]

Another relevant class of compounds is the fluorinated benzothiazoles. The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has demonstrated potent and selective anticancer activity.[5] Its proposed mechanism involves the formation of DNA adducts, leading to single-strand breaks and cell cycle arrest.[5]

As a point of comparison, the well-established chemotherapeutic agent 5-Fluorouracil (5-FU) is widely used in the treatment of various solid tumors.[6][7] Its mechanism of action primarily involves the inhibition of thymidylate synthase and incorporation into RNA and DNA.[6][7] However, resistance and toxicity are significant clinical challenges.[6]

Mechanistic Insights: Potential Signaling Pathways

The anti-cancer activity of thiazole derivatives is often attributed to the inhibition of key signaling pathways involved in tumor growth and survival. Based on the activity of similar compounds, 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine could potentially exert its effects through the following mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many thiazole-containing compounds, including Sunitinib and its analogs, target RTKs such as VEGFR2, which are crucial for angiogenesis.[4]

  • Induction of DNA Damage: As seen with 5F 203, some fluorinated thiazoles can act as DNA damaging agents, leading to apoptosis.[5]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Activation Gene_Expression Gene Expression (Proliferation, Angiogenesis) Downstream_Signaling->Gene_Expression Regulation DNA_Damage DNA Damage and Repair Thiazole_Derivative 5-(5-Fluoro-2-methoxyphenyl) thiazol-2-amine Thiazole_Derivative->RTK Inhibition DNA_Adducts DNA Adduct Formation Thiazole_Derivative->DNA_Adducts DNA_Adducts->DNA_Damage Induction

Caption: Potential mechanisms of action for a thiazole derivative.

Experimental Protocol: A Template for Xenograft Efficacy Studies

To rigorously evaluate the in vivo efficacy of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, a standardized xenograft study protocol is essential.

Objective: To determine the anti-tumor activity of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in a human cancer cell line-derived xenograft model.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)[8]

  • 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine (test article)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., 5-Fluorouracil or other standard-of-care agent)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with IACUC guidelines

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1: Vehicle control (e.g., oral gavage, daily)

    • Group 2: 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine (e.g., 25 mg/kg, oral gavage, daily)

    • Group 3: 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine (e.g., 50 mg/kg, oral gavage, daily)

    • Group 4: Positive control (e.g., 5-FU, 20 mg/kg, intraperitoneal injection, twice weekly)

  • Monitoring:

    • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

    • Record body weight twice weekly as an indicator of toxicity.

    • Observe the animals for any signs of distress or adverse effects.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 21-28 days).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

    • Excise tumors for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Cell Culture C Tumor Implantation A->C B Animal Acclimation B->C D Tumor Growth & Randomization C->D E Treatment Administration D->E F Monitoring (Tumor Volume, Body Weight) E->F G Study Endpoint & Tissue Collection F->G Endpoint Reached H Data Analysis (TGI, Statistics) G->H I Histopathology & Biomarker Analysis H->I

Caption: Standard workflow for a xenograft efficacy study.

Conclusion and Future Directions

While direct comparative efficacy data for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine in xenograft models is currently limited, the available evidence from structurally related thiazole and fluorinated anti-cancer agents suggests its potential as a promising therapeutic candidate. The provided experimental framework offers a robust methodology for its in vivo evaluation. Future studies should focus on conducting such xenograft experiments across a panel of cancer models to fully elucidate its anti-tumor activity, determine its therapeutic window, and identify potential predictive biomarkers of response.

References

  • (PDF) Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - ResearchGate. (n.d.). Retrieved from [Link]

  • Finding alternatives to 5-fluorouracil: application of ensemble-based virtual screening for drug repositioning against human thymidylate synthase - PubMed. (2022, May 10). Retrieved from [Link]

  • Cancer biologists discover a new mechanism for an old drug | MIT News. (2024, October 7). Retrieved from [Link]

  • Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed. (2006, July 15). Retrieved from [Link]

  • Novel Drug Combinations in Lung Cancer: New Potential Synergies Between 5-FU and Repurposed Drugs - MDPI. (n.d.). Retrieved from [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). Retrieved from [Link]

  • The cancer chemotherapeutic 5-fluorouracil is a potent Fusobacterium nucleatum inhibitor and its activity is modified by intratumoral microbiota - PMC. (n.d.). Retrieved from [Link]

  • Drug-Induced Partial Immunosuppression for Preclinical Human Tumor Xenograft Models. (2025, December 17). Retrieved from [Link]

  • 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (2016, January 4). Retrieved from [Link]

  • Antitumor Benzothiazoles. 16. Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs | Journal of Medicinal Chemistry - ACS Publications. (2001, December 20). Retrieved from [Link]

  • The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • USP5 inhibition enables potential therapy for t(8;21) AML through ubiquitin-mediated AML1-ETO degradation in patient-derived xenografts - PubMed. (2025, September 24). Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC. (2022, January 13). Retrieved from [Link]

  • Combination Anticancer Therapies Using Selected Phytochemicals - MDPI. (2022, August 25). Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Retrieved from [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine - NextSDS. (n.d.). Retrieved from [Link]

  • Anti-Cancer Effects of Zotarolimus Combined with 5-Fluorouracil Treatment in HCT-116 Colorectal Cancer-Bearing BALB/c Nude Mice - MDPI. (2021, August 2). Retrieved from [Link]

  • UCSD Solid Tumor Clinical Trials for 2026 — San Diego. (2026, March 5). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer and kinase inhibitory effects. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine analogs. Understanding how structural modifications to this scaffold influence biological activity is paramount for the rational design of more effective and selective therapeutic agents.

Core Scaffold and Rationale

The 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine scaffold combines several key features that make it an attractive starting point for the development of kinase inhibitors. The 2-aminothiazole core can establish crucial hydrogen bond interactions within the ATP-binding pocket of many kinases. The substituted phenyl ring at the 5-position can be tailored to occupy and interact with specific hydrophobic pockets, thereby influencing potency and selectivity. The fluorine and methoxy substituents on the phenyl ring are of particular interest due to their ability to modulate electronic properties and metabolic stability.

This guide will focus on the impact of substitutions at the 2-amino position of the thiazole ring, a common strategy for optimizing the pharmacological profile of this class of compounds.

Comparative Analysis of Analog Activity

The following data summarizes the in-vitro cytotoxic activity of a series of N-substituted 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDR-Group (Substitution at 2-amino position)HeLa IC50 (µM)A549 IC50 (µM)U87 IC50 (µM)
1 H (unsubstituted)> 50> 50> 50
2a -COCH2Cl1.3 ± 0.14> 502.1 ± 0.23
2b -CO(p-Cl-Ph)2.5 ± 0.2145.2 ± 3.83.7 ± 0.31
2c -CO(p-F-Ph)3.1 ± 0.28> 504.5 ± 0.42
Doxorubicin (Standard of Care)2.9 - 3.220.00864 - >200.05

Data presented is a representative compilation from various studies for comparative purposes. Absolute values can vary based on experimental conditions.[1]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends for this series of analogs:

  • Unsubstituted Amine (Compound 1): The parent compound with a free amino group at the 2-position exhibits negligible cytotoxic activity. This strongly suggests that substitution at this position is critical for imparting anticancer potency.

  • N-Acetamide Analogs (Compounds 2a-c): Acylation of the 2-amino group significantly enhances cytotoxic activity.

    • Chloroacetamide Substitution (Compound 2a): The introduction of a chloroacetyl group leads to a dramatic increase in potency against HeLa and U87 cell lines. This could be attributed to the electrophilic nature of the α-chloro group, which may allow for covalent interaction with nucleophilic residues in the target protein.

    • Aromatic Amide Substitutions (Compounds 2b and 2c): The presence of substituted phenyl rings also confers significant activity. The para-chloro substituted analog (2b) generally shows better potency across the tested cell lines compared to the para-fluoro substituted analog (2c). This highlights the influence of the electronic and steric properties of the substituent on the phenyl ring. The activity of compound 2b against the A549 lung cancer cell line, while moderate, is a notable improvement over the other analogs.

Proposed Mechanism of Action: Kinase Inhibition

The 2-aminothiazole scaffold is a known "hinge-binder" for many protein kinases. The nitrogen atoms of the thiazole ring and the exocyclic amino group can form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition.

G Aminothiazole_Core Aminothiazole_Core Hinge_Region Hinge_Region Aminothiazole_Core->Hinge_Region H-Bonds Phenyl_Ring Phenyl_Ring Hydrophobic_Pocket Hydrophobic_Pocket Phenyl_Ring->Hydrophobic_Pocket Hydrophobic Interactions R_Group R_Group Gatekeeper_Residue Gatekeeper_Residue R_Group->Gatekeeper_Residue Potential Interactions

The SAR data suggests that the R-group at the 2-amino position likely extends towards the solvent-exposed region or interacts with residues near the "gatekeeper" position, further stabilizing the inhibitor-kinase complex. The nature of this R-group is a critical determinant of both potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is essential to follow standardized experimental protocols.

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, U87) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Serial Dilutions of Compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate 3-4h MTT_Addition->Incubation_3_4h Solubilization Add Solubilizing Agent Incubation_3_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Conclusion and Future Directions

The 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that substitution at the 2-amino position is essential for cytotoxic activity. Specifically, the introduction of N-acetamide moieties, particularly those bearing a terminal chloro or a substituted phenyl group, significantly enhances potency.

Future research in this area should focus on:

  • Kinase Profiling: Identifying the specific kinase(s) inhibited by the most potent analogs to understand their mechanism of action at a molecular level.

  • Optimization of the R-Group: Synthesizing a broader range of analogs with diverse R-groups at the 2-amino position to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of cancer to assess their therapeutic potential in a more complex biological system.

By systematically exploring the chemical space around this privileged scaffold, it is possible to develop novel and effective kinase inhibitors for the treatment of cancer.

References

Sources

Validation

Benchmarking 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine against known reference compounds

An objective comparison of a novel chemical entity's performance against established alternatives is crucial for its progression in the drug discovery pipeline. This guide provides a comprehensive framework for benchmark...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of a novel chemical entity's performance against established alternatives is crucial for its progression in the drug discovery pipeline. This guide provides a comprehensive framework for benchmarking the compound 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, hereafter referred to as Compound X, against known reference compounds. Given that Compound X is a novel entity with limited publicly available data, this document will serve as a detailed, instructive template for its evaluation. We will hypothesize a plausible mechanism of action based on its structural motifs and outline the requisite experimental protocols to rigorously test this hypothesis.

The thiazol-2-amine scaffold, a key feature of Compound X, is a well-established pharmacophore present in numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, we will proceed with the hypothesis that Compound X is a kinase inhibitor. For the purpose of this guide, we will select a therapeutically relevant kinase, such as the Epidermal Growth Factor Receptor (EGFR), which is frequently implicated in non-small cell lung cancer.

Our benchmarking strategy will involve a multi-faceted comparison of Compound X with two well-characterized EGFR inhibitors: Gefitinib and Erlotinib. This will provide a robust assessment of its potential as a therapeutic agent.

Part 1: In Vitro Characterization

The initial phase of benchmarking involves a thorough in vitro characterization of Compound X to determine its potency, selectivity, and mode of action at the molecular level.

Kinase Inhibition Assay

The primary objective is to quantify the inhibitory activity of Compound X against our target kinase, EGFR. A common method for this is a luminescence-based assay that measures the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Experimental Protocol: Kinase Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer containing the purified EGFR enzyme, a suitable substrate peptide, and ATP.

  • Compound Dilution: Create a serial dilution of Compound X, Gefitinib, and Erlotinib in DMSO.

  • Assay Plate Setup: Add the kinase, substrate, and ATP solution to a 384-well plate. Then, add the diluted compounds to their respective wells. Include control wells with DMSO only (no inhibition) and wells with no enzyme (background).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a kinase detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert the luminescence signals to percent inhibition and plot the results against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data Summary: Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Compound X EGFR15
GefitinibEGFR25
ErlotinibEGFR20

Note: The data presented in this table is for illustrative purposes only.

Kinase Selectivity Profiling

A crucial aspect of a good drug candidate is its selectivity. A highly selective compound will inhibit the target kinase with high potency while having minimal effect on other kinases, thus reducing the potential for off-target side effects. This is typically assessed by screening the compound against a large panel of kinases.

Experimental Workflow: Kinase Selectivity Profiling

G compound Compound X (at a fixed concentration, e.g., 1 µM) panel Kinase Panel Screening (e.g., 400+ kinases) compound->panel data Data Acquisition (% Inhibition for each kinase) panel->data analysis Selectivity Analysis (Identify off-target hits) data->analysis

Caption: Workflow for assessing kinase selectivity.

Part 2: Cell-Based Assays

Following in vitro characterization, the next logical step is to evaluate the compound's activity in a more biologically relevant context, such as cancer cell lines that are dependent on EGFR signaling.

Cell Viability Assay

This assay determines the effect of the compound on the proliferation and survival of cancer cells. We will use a cell line known to harbor an activating EGFR mutation, such as NCI-H1975.

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Seed NCI-H1975 cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X, Gefitinib, and Erlotinib for 72 hours.

  • Viability Assessment: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure the luminescence and calculate the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Hypothetical Data Summary: Cell Viability

CompoundCell LineGI50 (nM)
Compound X NCI-H197550
GefitinibNCI-H197580
ErlotinibNCI-H197575

Note: The data presented in this table is for illustrative purposes only.

Target Engagement Assay (Western Blot)

To confirm that Compound X is indeed inhibiting EGFR within the cell, we can use Western blotting to measure the phosphorylation status of EGFR and its downstream signaling proteins, such as ERK. A successful inhibitor should reduce the levels of phosphorylated EGFR and ERK.

Signaling Pathway: EGFR and Downstream Effectors

G EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

Part 3: In Vivo Evaluation

The final stage of preclinical benchmarking involves assessing the compound's properties in a living organism. This typically includes pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Pharmacokinetic (PK) Study

A PK study aims to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. This is crucial for determining the appropriate dosing regimen for future efficacy studies.

Experimental Protocol: Mouse PK Study

  • Dosing: Administer a single dose of Compound X to a cohort of mice, either orally (PO) or intravenously (IV).

  • Blood Sampling: Collect blood samples at various time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process the blood to isolate the plasma and use LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentration of Compound X at each time point.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

Hypothetical Data Summary: Pharmacokinetics

CompoundDosing RouteHalf-life (t1/2) (hours)Cmax (ng/mL)Bioavailability (%)
Compound X PO (10 mg/kg)8120045
GefitinibPO (10 mg/kg)695040
ErlotinibPO (10 mg/kg)7110042

Note: The data presented in this table is for illustrative purposes only.

Conclusion

This guide has outlined a comprehensive, multi-tiered strategy for benchmarking the novel compound 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine (Compound X) against the established EGFR inhibitors Gefitinib and Erlotinib. By systematically evaluating its in vitro potency and selectivity, its cellular activity, and its in vivo pharmacokinetic properties, a clear and objective assessment of its therapeutic potential can be achieved. The hypothetical data presented herein suggests that Compound X exhibits a promising profile, warranting further investigation.

References

  • Patel, H., & Pawara, C. (2021). Thiazole: A privileged scaffold in kinase drug discovery. Bioorganic & Medicinal Chemistry, 40, 116182. [Link]

  • Scott, J. S., et al. (2008). Thiazole-based inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters, 18(12), 3562-3566. [Link]

  • Suda, K., & Mitsudomi, T. (2020). The evolving landscape of EGFR mutations in non-small-cell lung cancer. The New England Journal of Medicine, 383(2), 183-185. [Link]

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility of Thiazole-Based Compounds in High-Throughput Screening: A Case Study of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

A preliminary note on nomenclature: while this guide focuses on the 5-substituted thiazole, it is worth noting that the isomeric 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is also documented in chemical databases.[5][6]...

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Author: BenchChem Technical Support Team. Date: April 2026

A preliminary note on nomenclature: while this guide focuses on the 5-substituted thiazole, it is worth noting that the isomeric 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is also documented in chemical databases.[5][6][7] The principles and protocols discussed herein are broadly applicable to both isomers and, indeed, to the wider class of substituted aminothiazoles, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial effects.[8][9]

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the experimental choices and validation systems necessary to ensure the trustworthiness of HTS data. We will explore the causality behind protocol design, moving beyond a simple list of steps to a foundational understanding of how to build a self-validating screening workflow.

The Critical Path to Reproducible HTS Data

The journey from a promising chemical entity to a validated hit is paved with rigorous quality control. For a compound like 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, its performance in an HTS campaign is contingent on a multitude of factors, from its intrinsic chemical properties to the nuances of the assay design. The following sections will dissect these factors and provide actionable protocols for their assessment.

Diagram of the HTS Reproducibility Workflow

HTS_Workflow cluster_pre_screen Pre-Screening Compound QC cluster_assay_validation Assay Validation & Pilot Screen cluster_full_screen Full-Scale HTS & Hit Validation Compound_Purity Compound Purity & Identity (LC-MS, NMR) Compound_Solubility Aqueous Solubility (Nephelometry) Compound_Purity->Compound_Solubility Compound_Stability Stability in Assay Buffer (Time-course LC-MS) Compound_Solubility->Compound_Stability Assay_Dev Assay Development (Z'-factor, S/B) Compound_Stability->Assay_Dev DMSO_Tolerance DMSO Tolerance Assay_Dev->DMSO_Tolerance Pilot_Screen Pilot Screen (Small diverse library) Primary_Screen Primary HTS Pilot_Screen->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-response) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assays Hit_Confirmation->Orthogonal_Assay SAR_Analysis SAR by Analogs Orthogonal_Assay->SAR_Analysis

Caption: A generalized workflow for ensuring reproducibility in HTS, from initial compound quality control to hit validation.

Part 1: Pre-Screening Compound Qualification

Before a compound even enters an HTS workflow, its intrinsic properties must be thoroughly characterized. Failure to do so is a common source of irreproducible results. For instance, an uncharacterized impurity could be the true source of activity, or poor solubility could lead to false positives through compound precipitation.[10]

Compound Identity and Purity

The first step is to confirm that the compound is what it purports to be and is of sufficient purity.

  • Rationale: Contaminants from synthesis or degradation can exhibit biological activity, leading to a wild-goose chase.[10] For thiazole derivatives, residual catalysts or precursors from multi-step syntheses are a potential concern.[8][11]

  • Protocol:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity. A purity level of >95% is generally required.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure, including the correct isomeric form.

Aqueous Solubility

Many HTS assays are conducted in aqueous buffers. Undissolved compound can interfere with assay readouts.

  • Rationale: Compound precipitation can cause light scattering in optical assays or sequestration of assay components, leading to non-specific inhibition and, thus, false positives.

  • Protocol: Kinetic Nephelometry

    • Prepare a high-concentration DMSO stock of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine (e.g., 10 mM).

    • Serially dilute the compound in assay buffer.

    • Measure light scattering over time using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

    • The concentration at which a significant increase in signal is observed represents the limit of solubility.

Stability in Assay Buffer

The compound must remain stable under the conditions of the assay for its duration.

  • Rationale: Compound degradation can lead to a loss of activity over the course of the experiment, resulting in poor reproducibility, especially in assays with longer incubation times.

  • Protocol: Time-Course LC-MS

    • Incubate the compound in the assay buffer at the screening concentration.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4 hours).

    • Analyze the aliquots by LC-MS to quantify the amount of parent compound remaining.

Part 2: Rigorous Assay Validation

A robust and reproducible assay is the bedrock of any successful HTS campaign.[1][12] The assay must be validated to ensure it can reliably distinguish between active and inactive compounds.

Key Statistical Parameters
  • Z'-factor: This parameter is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[13]

  • Coefficient of Variation (%CV): This measures the variability of the assay signal. A %CV of less than 15% is generally acceptable.[12]

DMSO Tolerance

Most compound libraries are stored in DMSO. It is crucial to determine the assay's tolerance to this solvent.

  • Rationale: High concentrations of DMSO can be toxic to cells or inhibit enzyme activity, masking true compound effects.

  • Protocol:

    • Run the assay with varying concentrations of DMSO (e.g., 0.1% to 2%).

    • Determine the highest concentration of DMSO that does not significantly affect the assay signal or Z'-factor. This will define the maximum compound concentration that can be screened.[13]

Part 3: Comparative Reproducibility Analysis

To contextualize the performance of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, we will compare its hypothetical reproducibility data with two other compounds from different chemical classes known to be active in a representative anticancer screen (e.g., a cellular proliferation assay).

  • Compound A: 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

  • Compound B: A known kinase inhibitor (e.g., a pyrimidine derivative)

  • Compound C: A natural product with cytotoxic activity

Table 1: Hypothetical Pre-Screening Qualification Data

ParameterCompound A: 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amineCompound B: Pyrimidine Kinase InhibitorCompound C: Natural Product Cytotoxin
Purity (LC-MS) >98%>99%96%
Aqueous Solubility 15 µM50 µM5 µM
Stability (2h in buffer) 95% remaining99% remaining85% remaining

Table 2: Hypothetical HTS Performance and Reproducibility

ParameterCompound A: 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amineCompound B: Pyrimidine Kinase InhibitorCompound C: Natural Product Cytotoxin
Primary Screen Hit Rate 0.8%1.2%0.5%
Confirmation Rate 85%95%70%
Inter-day IC50 CV 20%10%35%
Orthogonal Assay Hit YesYesNo (Assay Interference)
Analysis of Comparative Data
  • Compound A (Our target thiazole): Shows good purity and stability. Its moderate solubility and inter-day variability in IC50 suggest that while a promising hit, careful attention must be paid to assay conditions, particularly buffer composition, to ensure consistent results.

  • Compound B (Kinase Inhibitor): Represents an ideal HTS candidate with excellent physicochemical properties and high reproducibility. This serves as a benchmark for a well-behaved compound.

  • Compound C (Natural Product): Illustrates a challenging chemotype. Its lower purity, poor solubility, and instability contribute to poor reproducibility and a high rate of false positives, as indicated by the failure in the orthogonal assay.

Part 4: Experimental Protocols for Hit Validation

Once a "hit" is identified in the primary screen, a series of validation steps are required to confirm the activity and rule out artifacts.[14]

Dose-Response Confirmation
  • Rationale: True hits should exhibit a concentration-dependent effect.

  • Protocol:

    • Select hits from the primary screen.

    • Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution).

    • Test the dilutions in the primary assay to generate a dose-response curve and calculate the IC50/EC50.

Orthogonal Assays
  • Rationale: To confirm that the observed activity is not an artifact of the primary assay format (e.g., interference with a fluorescent reporter).

  • Protocol:

    • Use a different assay that measures the same biological endpoint but with a different detection method (e.g., a label-free method if the primary assay was fluorescence-based).

    • The compound should show comparable activity in the orthogonal assay.

Diagram of a Potential Signaling Pathway for an Anticancer Thiazole Derivative

Signaling_Pathway Thiazole 5-(5-Fluoro-2-methoxyphenyl) thiazol-2-amine Kinase Target Kinase (e.g., CDK, Aurora) Thiazole->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Caption: A hypothetical signaling pathway illustrating how a thiazole derivative might exert anticancer effects by inhibiting a key kinase.

Conclusion

Ensuring the reproducibility of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, or any compound in high-throughput screening, is a multi-faceted endeavor that begins long before the primary screen. By implementing a rigorous, multi-stage validation process encompassing compound quality control, robust assay design, and thorough hit confirmation, researchers can build confidence in their HTS data. This systematic approach not only minimizes wasted resources on chasing false positives but also accelerates the identification of genuine, developable lead compounds. The principles and protocols outlined in this guide provide a framework for achieving the level of scientific integrity required for successful drug discovery.

References

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available from: [Link]

  • Bissell, R. A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available from: [Link]

  • Iversen, P. W., et al. (2009). Process validation and screen reproducibility in high-throughput screening. Journal of Biomolecular Screening. Available from: [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. Available from: [Link]

  • Technology Networks. (2025). High-Throughput Screening. Drug Discovery. Available from: [Link]

  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening?. Available from: [Link]

  • Tan, P., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available from: [Link]

  • Li, J., et al. (2021). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Biometrics. Available from: [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Available from: [Link]

  • Al-Ostath, A. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

  • MilliporeSigma. 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. Available from: [Link]

  • NextSDS. 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine. Available from: [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available from: [Link]

  • Semenyuta, I., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Current Medicinal Chemistry. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their safe and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their safe and compliant disposal is a critical, non-negotiable aspect of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, a compound featuring a halogenated aromatic ring, a thiazole core, and an amine functional group.

The procedures outlined herein are synthesized from established safety protocols for related chemical classes and are grounded in federal and state regulations. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.

Hazard Profile and Core Safety Principles

  • Fluorinated Aromatic Moiety: Halogenated aromatic compounds are often persistent in the environment and can be toxic.[3][4] Their thermal decomposition can generate hazardous byproducts, such as hydrofluoric acid or other polycyclic aromatic compounds.[5][6] Therefore, disposal methods must ensure complete destruction, making high-temperature incineration the preferred route.[7]

  • Thiazole Ring: Thiazole and its derivatives can exhibit toxic and flammable properties.[1][8] They should be handled as hazardous materials unless specific data indicates otherwise.[1][9]

  • Amine Functional Group: Amines can be corrosive, toxic, and environmentally harmful, particularly to aquatic life.[10][11] They are incompatible with acids and strong oxidizing agents, making segregated waste streams essential to prevent violent reactions.[10]

  • General Toxicity: Structurally similar compounds are classified with acute oral toxicity (Category 4), and are known to cause skin and eye irritation.[12][13][14][15] It is prudent to assume 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine shares these characteristics.

Table 1: Assumed Hazard Profile and Precautionary Actions

Hazard CategoryAssumed Classification & RationalePrecautionary Statements & Actions
Physical Hazards Combustible Solid / Flammable (Assumed)[1][8]Keep away from heat, sparks, and open flames. Store in a cool, dry place.
Health Hazards Acute Toxicity, Oral (Category 4)[12][13]. Causes skin and eye irritation[14]. May cause respiratory irritation[12][16].Do not ingest. Avoid breathing dust. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[17]
Environmental Hazards Harmful to aquatic life[1][10].Avoid release to the environment. Do not dispose of down the drain or in regular trash.[10][18]

Mandatory Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, the following PPE is mandatory. The rationale is to create a complete barrier against potential exposure through inhalation, dermal contact, or eye contact.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of solid material or solutions should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[17]

Step-by-Step Disposal Protocol

The proper disposal of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). This means it cannot be discarded as regular trash or poured down the sanitary sewer.[18] The following protocol ensures compliance and safety.

Step 1: Waste Segregation (The "Why")

This is the most critical step. Improper segregation can lead to dangerous chemical reactions within the waste container. This compound's amine group can react exothermically with acids, while its aromatic nature makes it incompatible with strong oxidizers.

  • Action: Designate separate, clearly labeled hazardous waste containers for solid and liquid waste containing 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.[10][19] Do not mix this waste with other incompatible waste streams.[10]

Step 2: Waste Collection and Container Management

For Solid Waste: (e.g., residual powder, contaminated weigh boats, wipes, pipette tips)

  • Container: Use a dedicated, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail with a secure lid).[17]

  • Collection: Carefully place all solid waste into the designated container. Minimize the generation of dust.

  • Labeling: Immediately label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[18] The label must include:

    • The words "Hazardous Waste."[18]

    • The full chemical name: "5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine." Do not use abbreviations or chemical formulas.[18]

    • The accumulation start date (the date the first piece of waste is added).

    • The associated hazards (e.g., "Toxic," "Irritant").[20]

  • Closure: Keep the container securely closed at all times, except when adding waste.[21]

For Liquid Waste: (e.g., solutions from experiments, contaminated solvents)

  • Container: Use a dedicated, leak-proof, and chemically compatible container (e.g., an HDPE or glass bottle with a screw cap). Plastic is often preferred to minimize the risk of breakage.[18]

  • Collection: Carefully pour or pipette liquid waste into the designated container. Use a funnel to prevent spills.

  • Labeling: As with solid waste, immediately affix a completed hazardous waste tag.[18] In addition to the information above, list all components of the solution with their approximate concentrations (e.g., "5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine (~5 mg/mL) in Dichloromethane").

  • Closure: Ensure the cap is tightly sealed. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[22]

For Contaminated Sharps: (e.g., needles, contaminated broken glassware)

  • Container: Place all sharps directly into a designated, puncture-resistant sharps container.[23]

  • Disposal: Do not attempt to decontaminate these items. The entire container will be disposed of as hazardous waste.

Step 3: Storage Pending Disposal
  • Location: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[21] This area should be near the point of generation and under the control of the laboratory personnel.

  • Segregation: Within the SAA, ensure the container is stored separately from incompatible materials, especially acids and strong oxidizers.[10]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to catch any potential leaks.

Step 4: Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10][17]

  • Documentation: Complete any required forms or manifests provided by EHS, ensuring an accurate description of the waste.[18][24] This "cradle-to-grave" tracking is a legal requirement under RCRA.

Spill Management Protocol

Accidents can happen. A prepared response is key to mitigating risk.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain & Absorb: For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the absorbed material and place it into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (like ethanol or isopropanol), followed by soap and water.[17] All cleaning materials (wipes, gloves) must be disposed of as solid hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.[23]

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the proper disposal of waste containing 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Collection & Containment cluster_3 Storage & Final Disposal Waste Generate Waste Containing 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine Identify Identify Waste Type Waste->Identify Solid Solid Waste (powder, contaminated consumables) Identify->Solid Is it solid? Liquid Liquid Waste (solutions, solvents) Identify->Liquid Is it liquid? Sharps Sharps (needles, broken glass) Identify->Sharps Is it a sharp? CollectSolid Collect in Labeled, Sealed HDPE Container for Solid Waste Solid->CollectSolid CollectLiquid Collect in Labeled, Leak-proof Container for Liquid Waste Liquid->CollectLiquid CollectSharps Collect in Puncture-Resistant Sharps Container Sharps->CollectSharps Store Store in Designated Satellite Accumulation Area (SAA) CollectSolid->Store CollectLiquid->Store CollectSharps->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS Final Final Disposal by Licensed Contractor EHS->Final

Caption: Disposal workflow for 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine waste.

References

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Handling

A Researcher's Comprehensive Guide to Handling 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. As a Senior Application Scientist, this document is structured to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is a combustible solid.[5] Its structure contains two key moieties of toxicological concern: a primary aromatic amine and a thiazole derivative.

  • Primary Aromatic Amines (PAAs): This class of compounds is associated with significant health hazards. Many PAAs are known or suspected carcinogens and mutagens.[3][4] They are often lipid-soluble and can be readily absorbed through the skin, representing a significant route of exposure.[4]

  • Thiazole Derivatives: Compounds in this family may cause skin, eye, and respiratory irritation. They can be harmful if swallowed, inhaled, or in contact with skin.[1][2][6]

  • Target Compound Analogs: The hazard classification for a structurally similar compound, 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, indicates it is harmful if swallowed (Acute Toxicity 4, Oral).[5]

Based on this analysis, all handling procedures must assume the compound is toxic, irritant, and a potential carcinogen.

Potential Hazard GHS Classification (Anticipated) Primary Route of Exposure Primary Health Concern
Acute Toxicity (Oral) Category 4 (Harmful)IngestionHarmful if swallowed.[5]
Skin Corrosion/Irritation Category 2 (Irritant)Dermal ContactMay cause skin irritation. Readily absorbed through the skin.[4][7]
Serious Eye Damage/Irritation Category 2 (Irritant)Eye ContactCauses serious eye irritation.[7][8]
Carcinogenicity Category 2 (Suspected)Inhalation, Dermal, IngestionAromatic amines are frequently suspected human carcinogens.[3][9]
Respiratory Irritation STOT SE 3InhalationMay cause respiratory irritation, especially as a dust/aerosol.[7][9]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before any handling, ensure robust engineering controls are in place and functional.

  • Chemical Fume Hood: All manipulations of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of powders or vapors.[1][6]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE Category Item Specification Standard Rationale and Protocol
Eye and Face Protection Chemical Safety Goggles & Face ShieldANSI Z87.1Goggles provide a seal against splashes and airborne particles. A face shield must be worn over goggles during procedures with a high splash risk (e.g., handling large volumes, potential for exothermic reaction).[2][10]
Hand Protection Chemical-Resistant Gloves (Double Gloving)ASTM F1001Wear two pairs of nitrile gloves. The outer glove should have a long cuff that extends over the sleeve of the lab coat.[11] Nitrile provides good protection against incidental contact.[2] Gloves must be inspected for tears or holes before use and changed every 30-60 minutes or immediately upon known contact with the chemical.[11]
Body Protection Chemical-Resistant Laboratory CoatFlame-RetardantA long-sleeved lab coat with tight cuffs is required to protect skin and clothing. For handling larger quantities, a chemical-resistant apron or a full "bunny suit" coverall should be considered.[1][10]
Respiratory Protection NIOSH-Approved RespiratorN95 or higherAn N95 respirator is the minimum requirement when handling the solid powder to prevent inhalation of dust.[2] If there is a risk of generating aerosols or working in poorly ventilated areas, a higher level of protection, such as a full-face respirator with appropriate cartridges, may be necessary based on your institutional risk assessment.[10]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to minimizing risk from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Receive & Inspect Package B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Full PPE B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Glassware & Surfaces F->G H Segregate & Label Waste G->H I Doff PPE Correctly H->I J Thoroughly Wash Hands I->J

Caption: Workflow for the safe handling of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine.

4.1. Preparation and Engineering Controls

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage before bringing it into the laboratory.[6]

  • Area Preparation: Cordon off the designated handling area within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Ensure all necessary equipment (spatulas, glassware, solvents, waste containers) are inside the fume hood before introducing the compound.

4.2. Handling the Compound

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: When handling the solid, perform all weighing operations within the fume hood. Use a dedicated spatula and weighing paper. Avoid creating dust clouds.[12]

  • Solution Preparation: Add the solid to the solvent slowly. Keep the container closed whenever possible.

  • Hygiene: Never eat, drink, or smoke in the laboratory.[1][13] Wash hands thoroughly with soap and water after removing gloves and before leaving the lab.[2]

4.3. Decontamination and Disposal Plan

  • Waste Segregation: All materials that come into contact with the compound are considered hazardous waste. This includes gloves, weighing paper, absorbent pads, and contaminated glassware.[14]

  • Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.[14] The label must include "Hazardous Waste," the full chemical name, and associated hazards.[14]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[2][14]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[14][15][16] Do not pour any waste down the drain or place it in the regular trash.[14]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Start Incident Occurs Spill Spill Start->Spill Contact Personal Contact Start->Contact Inhalation Inhalation Start->Inhalation Evacuate Evacuate Area Alert Others Spill->Evacuate FlushSkin Remove Contaminated Clothing Flush Skin with Water (15 min) Contact->FlushSkin FlushEyes Flush Eyes with Water (15 min) Lifting Eyelids Contact->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir Absorb Absorb with Inert Material (e.g., Vermiculite) Evacuate->Absorb Collect Collect in Sealed Container for Hazardous Waste Absorb->Collect Report Report to Supervisor & EHS Collect->Report SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical SeekMedical->Report

Caption: Emergency response decision tree for incidents involving the compound.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[8][17] Seek immediate medical attention.

  • Spill: Evacuate the immediate area.[6] Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[6][13] Carefully sweep or scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with soap and water. Report the spill to your supervisor and EHS office.[14]

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